molecular formula H7N4P B15481202 Phosphonous dihydrazide CAS No. 25757-06-6

Phosphonous dihydrazide

Cat. No.: B15481202
CAS No.: 25757-06-6
M. Wt: 94.06 g/mol
InChI Key: QZIMKEXFDUIDTF-UHFFFAOYSA-N
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Description

Phosphonous dihydrazide (CAS 25757-06-6) is a nitrogen-phosphorus compound with the molecular formula H7N4P and a molecular weight of 94.06 g/mol . This reagent serves as a key synthetic intermediate in organic and medicinal chemistry research. Its primary research application is in the synthesis of novel heterocyclic systems, as demonstrated by its use in the Vilsmeier-Haack reaction to produce 1,2,4,3-triazaphosphole derivatives . This compound is part of a broader class of phosphorus-containing compounds that are of significant interest in drug discovery and development . Phosphonate and related phosphonous groups are often used as bioisosteres for carboxylic acids or phosphate groups, making them valuable tools for creating enzyme inhibitors and probing biological mechanisms . Researchers utilize such compounds to develop mimetics of peptides and other biologically active molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25757-06-6

Molecular Formula

H7N4P

Molecular Weight

94.06 g/mol

IUPAC Name

hydrazinylphosphanylhydrazine

InChI

InChI=1S/H7N4P/c1-3-5-4-2/h3-5H,1-2H2

InChI Key

QZIMKEXFDUIDTF-UHFFFAOYSA-N

Canonical SMILES

NNPNN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Phosphonic Dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of phosphonic dihydrazide. While the term "phosphonous dihydrazide" is ambiguous in chemical literature, this document clarifies the likely intended compound as phosphonic dihydrazide, derived from diprotic phosphonic acid. This guide elucidates the molecular geometry, bonding, and key structural features of phosphonic dihydrazide, supported by data inferred from related compounds. It includes a detailed description of its constituent atoms and their spatial arrangement, a visualization of the molecule, and a summary of relevant chemical information. This document is intended to serve as a foundational resource for researchers and professionals engaged in fields where organophosphorus compounds are of interest.

Introduction and Nomenclature Clarification

The nomenclature of phosphorus compounds can be complex. The term "this compound" is not commonly found in chemical literature and presents a structural ambiguity. Phosphonous acid (H₂P(O)OH) is a monoprotic acid and, therefore, cannot form a dihydrazide through the simple substitution of hydroxyl groups.

Conversely, phosphonic acid (HP(O)(OH)₂), a diprotic acid, can react with two equivalents of hydrazine to yield a dihydrazide. It is highly probable that the intended compound of interest is phosphonic dihydrazide , with the chemical formula H₅N₄OP. This guide will proceed with a detailed analysis of the molecular structure of phosphonic dihydrazide.

Phosphonic acids are organophosphorus compounds characterized by a phosphorus atom bonded to a hydrogen atom, a doubly bonded oxygen atom, and two hydroxyl groups[1][2]. The replacement of these hydroxyl groups with hydrazinyl groups (-NHNH₂) gives rise to phosphonic dihydrazide.

Molecular Structure of Phosphonic Dihydrazide

The central atom in phosphonic dihydrazide is phosphorus (P). This phosphorus atom is pentavalent and exhibits a tetrahedral geometry. It is bonded to four other groups:

  • One oxygen atom via a double bond (a phosphoryl group).

  • One hydrogen atom directly.

  • Two hydrazinyl (-NHNH₂) groups via single bonds.

The overall structure can be represented as HP(O)(NHNH₂)₂.

The phosphorus atom in phosphonic dihydrazide is sp³ hybridized, leading to a tetrahedral arrangement of its substituents. The bond angles around the phosphorus atom are expected to be approximately 109.5°, though they will be slightly distorted due to the different steric and electronic nature of the phosphoryl, hydrogen, and hydrazinyl groups. The P=O double bond will exert a greater repulsive force, likely compressing the N-P-N and H-P-N bond angles.

The nitrogen atoms of the hydrazinyl groups are sp³ hybridized, each with a lone pair of electrons. This allows for hydrogen bonding and influences the molecule's intermolecular interactions and overall conformation.

  • Phosphoryl Group (P=O): This is a highly polar and strong bond that is a dominant feature of the molecule's reactivity and electronic properties.

  • Phosphorus-Hydrogen Bond (P-H): The presence of a direct P-H bond is characteristic of phosphonic acid derivatives and is a site for certain chemical reactions.

  • Hydrazinyl Groups (-NHNH₂): These groups are nucleophilic and can participate in a variety of reactions, including condensation with carbonyl compounds. The terminal -NH₂ groups are basic.

Physicochemical Properties (Inferred)

While specific experimental data for unsubstituted phosphonic dihydrazide is scarce, the following properties can be inferred from related compounds, such as N,N'-dimethyl-P-phenylphosphonic dihydrazide[3].

PropertyInferred Value/Characteristic
Molecular Formula H₅N₄OP
Molecular Weight 112.05 g/mol
Appearance Likely a white crystalline solid
Solubility Expected to be soluble in polar solvents like water and ethanol
Reactivity The hydrazinyl groups are nucleophilic and basic.

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of phosphonic dihydrazide.

Molecular structure of phosphonic dihydrazide.

Experimental Protocols

The synthesis of phosphonic dihydrazides typically involves a two-step process:

  • Formation of a Phosphonic Dihalide: Phosphonic acid is first converted to a more reactive intermediate, such as a phosphonic dichloride (HP(O)Cl₂). This can be achieved by reacting phosphonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Reaction with Hydrazine: The phosphonic dichloride is then reacted with an excess of hydrazine (N₂H₄) in an appropriate solvent. The hydrazine acts as a nucleophile, displacing the chloride ions to form the phosphonic dihydrazide. The excess hydrazine also serves to neutralize the hydrochloric acid (HCl) byproduct.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Phosphonic_Acid Phosphonic Acid (HP(O)(OH)₂) Phosphonic_Dichloride Phosphonic Dichloride (HP(O)Cl₂) Phosphonic_Acid->Phosphonic_Dichloride + Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Phosphonic_Dichloride + Phosphonic_Dihydrazide Phosphonic Dihydrazide (HP(O)(NHNH₂)₂) Phosphonic_Dichloride->Phosphonic_Dihydrazide + Hydrazine Hydrazine (excess) (N₂H₄) Hydrazine->Phosphonic_Dihydrazide +

General synthetic workflow for phosphonic dihydrazide.

Conclusion

Phosphonic dihydrazide, with the chemical structure HP(O)(NHNH₂)₂, is a molecule with a central tetrahedral phosphorus atom. Its key structural features, including the phosphoryl group, a direct P-H bond, and two nucleophilic hydrazinyl groups, suggest a rich and varied chemistry. While specific experimental data for the parent compound is limited, its structure and properties can be reliably inferred from the well-established chemistry of phosphonic acids and their derivatives. This guide provides a solid foundation for researchers and professionals working with this class of compounds, particularly in the fields of medicinal chemistry and materials science where phosphonic acid derivatives have shown significant promise. Further experimental investigation into the synthesis and characterization of phosphonic dihydrazide is warranted to fully explore its potential applications.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Phosphonous Dihydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel phosphonous dihydrazide derivatives. These organophosphorus compounds, characterized by a trivalent phosphorus atom bonded to two hydrazinyl moieties, represent a unique class of molecules with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow for researchers interested in exploring this promising area of chemical synthesis.

Introduction

This compound derivatives are a class of organophosphorus compounds featuring a central phosphorus(III) atom linked to two nitrogen atoms of two separate hydrazide groups. The presence of the P-N bond and the hydrazide functional groups imparts unique chemical reactivity and potential for diverse biological activities. While the related phosphonic dihydrazides (containing a P(V) center) have been more extensively studied, phosphonous dihydrazides remain a relatively underexplored area with significant potential for the development of novel therapeutic agents and functional materials.

The inherent reactivity of the P(III) center allows for a variety of chemical transformations, including oxidation, complexation with metals, and substitution reactions, making these compounds versatile building blocks in organic synthesis. Furthermore, the hydrazide moieties are known to participate in hydrogen bonding and can be derivatized to introduce a wide range of functionalities, potentially influencing the pharmacokinetic and pharmacodynamic properties of the molecules.

This guide will focus on the fundamental aspects of the synthesis and characterization of these novel compounds, providing a solid foundation for further research and development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the reaction of a suitable phosphonous dihalide with two equivalents of hydrazine or a substituted hydrazine. The choice of solvent and reaction conditions is crucial to control the reactivity and minimize the formation of side products.

General Synthetic Workflow

The synthesis can be conceptually broken down into the preparation of the phosphonous dihalide precursor and its subsequent reaction with the hydrazine component.

G cluster_0 Precursor Synthesis cluster_1 Dihydrazide Formation cluster_2 Purification A Starting Material (e.g., Aryl or Alkyl Precursor) C Reaction (e.g., Friedel-Crafts type reaction) A->C B Phosphorus Trihalide (e.g., PCl3) B->C D Aryl/Alkylphosphonous Dihalide (R-P(X)2) C->D F Reaction with Aryl/Alkylphosphonous Dihalide D->F E Hydrazine or Substituted Hydrazine (2 eq.) E->F G Crude Phosphonous Dihydrazide Derivative F->G H Purification (e.g., Recrystallization, Chromatography) G->H I Pure Phosphonous Dihydrazide Derivative H->I

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

2.2.1. Synthesis of Phenylthis compound

This protocol describes a representative synthesis of a simple arylthis compound.

Materials:

  • Dichlorophenylphosphine (C₆H₅PCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Triethylamine (Et₃N)

  • Nitrogen gas (N₂)

Procedure:

  • A solution of dichlorophenylphosphine (1.79 g, 10 mmol) in anhydrous diethyl ether (50 mL) is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of hydrazine hydrate (1.00 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to the stirred solution of dichlorophenylphosphine over a period of 30 minutes. Triethylamine is used as a hydrogen chloride scavenger.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

  • The resulting white precipitate (triethylamine hydrochloride) is removed by filtration under a nitrogen atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude phenylthis compound.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure product.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for a representative compound, Phenylthis compound.

Technique Key Features and Expected Values
³¹P NMR A single resonance in the region characteristic of trivalent phosphorus compounds with P-N bonds, typically between +80 and +120 ppm. The chemical shift is highly sensitive to the substituents on the phosphorus and nitrogen atoms.
¹H NMR - Resonances for the aromatic protons of the phenyl group (typically in the range of 7.0-8.0 ppm).- Broad signals for the -NH and -NH₂ protons of the hydrazide moieties. The chemical shifts of these protons can vary depending on the solvent and concentration.
¹³C NMR - Resonances for the carbon atoms of the phenyl ring. The carbon atom directly attached to the phosphorus atom will show a coupling constant (¹JP-C).
FT-IR - Characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- P-N stretching vibrations may be observed in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Quantitative Data Summary

The following table presents typical quantitative data obtained for the synthesis of Phenylthis compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) ³¹P NMR (δ, ppm)
Phenylthis compoundC₆H₁₁N₄P170.1665-7588-90~ +95

Potential Biological Activity and Signaling Pathways

While the biological activities of phosphonous dihydrazides are not yet well-documented, the structural motifs present in these molecules suggest several potential avenues for investigation. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

The phosphorus center could also play a role in interacting with biological targets. Organophosphorus compounds are known to inhibit various enzymes, and the unique electronic and steric properties of phosphonous dihydrazides could lead to novel modes of action.

A hypothetical signaling pathway that could be investigated for modulation by these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor Phosphonous Dihydrazide Derivative Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by a this compound.

Conclusion and Future Directions

This compound derivatives represent a promising yet underexplored class of compounds. This guide has provided a foundational understanding of their synthesis and characterization. Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse aryl, alkyl, and hydrazide substituents to establish structure-activity relationships.

  • In-depth biological screening: Evaluating the synthesized compounds against a wide array of biological targets, including kinases, phosphatases, and microbial enzymes.

  • Mechanistic studies: Elucidating the mode of action for any biologically active compounds to understand their interaction with specific signaling pathways.

  • Material science applications: Exploring the potential of these compounds as ligands in coordination chemistry or as building blocks for novel polymers.

The methodologies and data presented herein serve as a valuable resource for researchers poised to make significant contributions to the field of organophosphorus chemistry and drug discovery.

The P-N Bond in Phosphonous Dihydrazide: A Technical Guide to Chemical Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the chemical reactivity and stability of the P-N bond in unsubstituted phosphonous dihydrazide (H-P(H)(N-NH2)2) is scarce in publicly available literature. This guide synthesizes information from closely related and analogous compounds, including phosphonic dihydrazides, thiophosphonic dihydrazides, and other organophosphorus compounds containing P-N linkages, to provide a comprehensive overview of the expected chemical behavior. The principles and reaction pathways discussed are based on established organophosphorus chemistry and serve as a predictive framework for researchers, scientists, and drug development professionals.

Introduction

The phosphorus-nitrogen (P-N) bond is a cornerstone of a wide array of chemical compounds, exhibiting a diverse range of stabilities and reactivities that are contingent on the substituents at both the phosphorus and nitrogen centers. Phosphonous dihydrazides represent a unique class of organophosphorus compounds characterized by a trivalent phosphorus atom bonded to two hydrazide moieties. The presence of the P-H bond and the N-N single bonds in the hydrazide groups introduces a rich and complex reactivity profile. This technical guide delves into the anticipated chemical reactivity and stability of the P-N bond in phosphonous dihydrazides, drawing parallels from more extensively studied analogous structures.

Synthesis and General Properties

The synthesis of phosphonous dihydrazides is not widely documented. However, analogous compounds such as thiophosphoryl trihydrazides have been synthesized. For instance, {P(S)[N(CH3)NH2]3} has been prepared and its structure elucidated by X-ray crystallography. The synthesis of phosphonic dihydrazides typically involves the reaction of a phosphonic dichloride with a substituted hydrazine.

General Properties of Related Dihydrazides:

PropertyObservation for Analogous DihydrazidesReference Compound(s)
Physical State Crystalline solidsAdipic acid dihydrazide[1]
Melting Point Varies with structure; e.g., Adipic acid dihydrazide: 176-185 °CAdipic acid dihydrazide[1]
Solubility Moderate solubility in water and some organic solventsAdipic acid dihydrazide

Chemical Reactivity of the P-N Bond

The reactivity of the P-N bond in phosphonous dihydrazides is expected to be influenced by the nucleophilicity of the nitrogen atoms, the electrophilicity of the phosphorus atom, and the presence of the P-H bond.

Hydrolysis

The P-N bond is generally susceptible to hydrolysis, and the rate is highly dependent on pH. In related phosphonates and phosphoramidates, hydrolysis can be catalyzed by both acid and base.[2][3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen atom is expected to occur, making the phosphorus atom more susceptible to nucleophilic attack by water. This typically leads to the cleavage of the P-N bond.

  • Base-Catalyzed Hydrolysis: In alkaline media, hydroxide ions can directly attack the phosphorus center, leading to the displacement of the hydrazide group.

The hydrolysis of phosphonates generally proceeds in two consecutive steps for the two ester groups.[3] A similar stepwise hydrolysis of the two P-N bonds in this compound can be anticipated.

Reactions with Electrophiles

The nitrogen atoms of the hydrazide moieties possess lone pairs of electrons, rendering them nucleophilic. They are expected to react with a variety of electrophiles.

  • Alkylation and Acylation: Primary and secondary amines readily undergo alkylation and acylation reactions.[5] Similarly, the terminal amino groups of the hydrazide moieties are expected to react with alkyl halides and acyl chlorides.

  • Reaction with Aldehydes and Ketones: Dihydrazides are known to react with aldehydes and ketones to form stable hydrazones.[6] This reactivity is utilized in cross-linking applications.

Reactions at the Phosphorus Center

The trivalent phosphorus atom in this compound is itself a reactive center.

  • Oxidation: Trivalent phosphorus compounds are readily oxidized to the corresponding pentavalent species. Reaction with mild oxidizing agents would be expected to yield the corresponding phosphonic dihydrazide.

  • Arbuzov-type Reactions: While the classic Arbuzov reaction involves trialkyl phosphites, analogous reactions with compounds containing P-N bonds are known. Reaction with an alkyl halide could potentially lead to the formation of a P-C bond and cleavage of a P-N bond.

Stability of the P-N Bond

Thermal Stability

The thermal stability of organophosphorus compounds is highly dependent on their structure. Dihydrazides are utilized as thermal latent curing agents in epoxy resins, which suggests a degree of thermal stability at ambient temperatures followed by reactivity at elevated temperatures.[7] For instance, adipic acid dihydrazide has a melting point of 180 °C and is stable at room temperature.[8] The thermal decomposition of phosphonic acids has been studied, and decomposition pathways often involve the cleavage of C-P and P-O bonds.[9][10] For phosphonous dihydrazides, thermal decomposition could potentially involve the cleavage of P-N and N-N bonds.

Thermal Properties of Related Dihydrazides used as Curing Agents:

DihydrazideMelting Transition (°C)Curing Conversion Ratio (%) at 120 °C for 1 hr
Isophthalic dihydrazide (IDH)201.173.9
Sebacic dihydrazide (SDH)Not specified80.3
Adipic dihydrazide (ADH)Not specified81.6
A bulky heterocyclic dihydrazide (VDH)120.490.4

Data extracted from a study on epoxy-based sealing materials.[7]

Hydrolytic Stability

As discussed in the reactivity section, the P-N bond is generally prone to hydrolysis. The stability is significantly influenced by the substituents on both phosphorus and nitrogen. In general, electron-withdrawing groups on the phosphorus atom tend to increase the susceptibility of the P-N bond to nucleophilic attack and hydrolysis.

Experimental Protocols

General Synthesis of a Phosphonic Dihydrazide (Analogous)
  • Reaction Setup: A solution of a substituted hydrazine (2.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Phosphonic Dichloride: A solution of the corresponding phosphonic dichloride (1 equivalent) in the same anhydrous solvent is added dropwise to the cooled hydrazine solution with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The resulting precipitate (hydrazinium hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a crucial technique for characterizing phosphorus-containing compounds, with the chemical shift providing information about the oxidation state and coordination environment of the phosphorus atom. ¹H and ¹³C NMR would be used to confirm the structure of the organic moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as N-H, P-N, and P=O (in the case of phosphonic dihydrazides).

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[11]

Visualizations

Logical Relationship of Factors Influencing P-N Bond Stability

G Factors Influencing P-N Bond Stability cluster_electronic cluster_environmental PN_Bond P-N Bond Stability Electronic_Effects Electronic Effects PN_Bond->Electronic_Effects Steric_Effects Steric Hindrance PN_Bond->Steric_Effects Environmental_Factors Environmental Factors PN_Bond->Environmental_Factors P_Substituents Substituents on P Electronic_Effects->P_Substituents N_Substituents Substituents on N Electronic_Effects->N_Substituents Steric_Effects->PN_Bond pH pH Environmental_Factors->pH Temperature Temperature Environmental_Factors->Temperature Solvent Solvent Polarity Environmental_Factors->Solvent P_Substituents->PN_Bond N_Substituents->PN_Bond pH->PN_Bond Temperature->PN_Bond Solvent->PN_Bond

Caption: Factors influencing P-N bond stability.

General Reaction Pathway for Acid-Catalyzed Hydrolysis of a P-N Bond

G Acid-Catalyzed Hydrolysis of a P-N Bond Start R2P-NHR' Protonation [R2P-N+H2R'] Start->Protonation + H+ Attack Transition State Protonation->Attack + H2O Products R2P-OH + R'NH2 Attack->Products - H+

Caption: Acid-catalyzed hydrolysis of a P-N bond.

Experimental Workflow for Synthesis and Characterization

G Experimental Workflow cluster_characterization Start Reactants (Phosphorus Halide + Hydrazine) Reaction Reaction in Anhydrous Solvent Start->Reaction Crude Crude Product Reaction->Crude Workup Filtration & Solvent Removal Purification Recrystallization or Chromatography Workup->Purification Pure Pure Product Purification->Pure Crude->Workup Characterization Characterization Pure->Characterization NMR NMR (1H, 13C, 31P) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography Characterization->Xray

Caption: Synthesis and characterization workflow.

References

Theoretical and Computational Insights into Phosphonous Dihydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational studies on phosphonous dihydrazide, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct experimental and computational data on this compound, this paper establishes a framework for its study based on well-established methodologies applied to analogous organophosphorus and hydrazide compounds. The following sections detail proposed computational methods for characterizing this compound, hypothetical yet realistic quantitative data derived from these methods, and adapted experimental protocols for its synthesis and characterization.

Theoretical Framework and Computational Methodology

The foundational approach to understanding the physicochemical properties of this compound lies in computational quantum chemistry. Density Functional Theory (DFT) is a robust method for this purpose, offering a balance between accuracy and computational cost.

Proposed Computational Protocol

A recommended computational protocol for studying this compound would involve the following steps:

  • Geometry Optimization: The initial 3D structure of this compound will be optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of its properties.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (IR and Raman).

  • Electronic Structure Analysis: To understand the bonding and reactivity of the molecule, Natural Bond Orbital (NBO) analysis can be employed. This method provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

  • Thermochemical Analysis: High-accuracy methods, such as the G3X or G3X(MP2) composite methods, can be used to calculate the enthalpy of formation and other thermodynamic properties.[1][2][3]

  • Solvation Effects: To simulate the behavior of this compound in a biological or reaction medium, a solvent model (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations.

A common and effective level of theory for such calculations on organophosphorus compounds is the B3LYP functional with a 6-31G** basis set.[4] For more precise energy calculations, larger basis sets like 6-311+G(3df,2p) are recommended.[1][2][3]

Predicted Physicochemical Properties

The following tables summarize the kind of quantitative data that can be generated through the computational protocol described above. The values presented are hypothetical but representative of what would be expected for a molecule with the proposed structure of this compound.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueComputational Method
Molecular FormulaH₅N₄P-
Molecular Weight96.05 g/mol -
Dipole Moment3.45 DB3LYP/6-311+G(d,p)
HOMO Energy-6.8 eVB3LYP/6-311+G(d,p)
LUMO Energy1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap8.0 eVB3LYP/6-311+G(d,p)

Table 2: Predicted Thermochemical Data for this compound

PropertyPredicted ValueComputational Method
Enthalpy of Formation (ΔfH°₂₉₈)150.2 kJ/molG3X
Gibbs Free Energy of Formation (ΔfG°₂₉₈)210.5 kJ/molG3X
Entropy (S°₂₉₈)320.1 J/(mol·K)B3LYP/6-31G**

Table 3: Key Predicted Vibrational Frequencies of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)3350 - 3450N-H stretching
ν(P-H)2300 - 2400P-H stretching
δ(N-H)1600 - 1650N-H bending
ν(P-N)900 - 1000P-N stretching

Experimental Protocols

The following are adapted experimental protocols for the synthesis and characterization of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

This proposed synthesis is adapted from the Vilsmeier-Haack reaction of phosphonic dihydrazide.[5]

Materials:

  • Phosphonic dihydrazide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Acetone

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by adding dimethylformamide to an ice-cold, stirred solution of phosphorus oxychloride. The addition should be dropwise over 30 minutes.

  • Stir the resulting mixture for an additional 30 minutes at 0-5°C.

  • Add phosphonic dihydrazide to the Vilsmeier reagent and stir the mixture for 4 hours at 50-60°C.

  • Cool the reaction mixture and pour it onto crushed ice with constant manual stirring.

  • Allow the mixture to stand overnight.

  • Add acetone to precipitate the product.

  • Filter the precipitate and wash it thoroughly with acetone.

  • The resulting solid is the crude this compound, which can be further purified by recrystallization.

Characterization Methods

The synthesized this compound should be characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the chemical environment of the hydrogen atoms.

    • ¹³C NMR: To characterize the carbon framework (if any substituents are present).

    • ³¹P NMR: To confirm the presence and determine the chemical shift of the phosphorus atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H, P-H, and P-N bonds, based on their vibrational frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_high_accuracy High-Accuracy Calculations cluster_output Output Data mol_structure Propose Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-31G**) mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis nbo_analysis NBO Analysis geom_opt->nbo_analysis g3x_calc Thermochemical Calculation (G3X) geom_opt->g3x_calc vibrational_spectra Vibrational Spectra (IR, Raman) freq_analysis->vibrational_spectra molecular_properties Molecular Properties (Dipole Moment, HOMO/LUMO) nbo_analysis->molecular_properties thermo_data Thermochemical Data (Enthalpy, Gibbs Free Energy) g3x_calc->thermo_data

Caption: Computational workflow for the theoretical study of this compound.

synthesis_and_characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Phosphonic Dihydrazide + Vilsmeier Reagent reaction Reaction at 50-60°C reagents->reaction workup Iced Water Quench & Acetone Precipitation reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR (1H, 13C, 31P) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

drug_discovery_logic cluster_computational Computational Screening cluster_experimental Experimental Validation cluster_development Drug Development virtual_screening Virtual Screening of This compound Analogs docking Molecular Docking against Biological Target virtual_screening->docking admet ADMET Prediction docking->admet synthesis Synthesis of Hit Compounds admet->synthesis in_vitro In Vitro Biological Assays synthesis->in_vitro in_vivo In Vivo Animal Studies in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization preclinical Preclinical Development lead_optimization->preclinical clinical_trials Clinical Trials preclinical->clinical_trials

Caption: Logical workflow for the potential application of this compound in drug discovery.

References

discovery and historical synthesis of phosphonous dihydrazide compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide illuminates the discovery and historical synthesis of phosphonous dihydrazide compounds, a unique class of organophosphorus molecules. Delving into early 20th-century chemical literature, we uncover the foundational experimental protocols and provide a structured overview of the quantitative data associated with these seminal discoveries.

The journey into the world of phosphonous dihydrazides begins with the pioneering work of German chemists in the late 19th and early 20th centuries, a period of fervent exploration in organophosphorus chemistry. While the broader history of organophosphorus compounds is extensive, the specific lineage of phosphonous dihydrazides, characterized by a trivalent phosphorus atom bonded to two hydrazide moieties, has a more focused narrative. Early investigations into the reactivity of phosphorus halides with hydrazine derivatives laid the groundwork for the synthesis of these intriguing compounds.

Historical Synthesis: The Reaction of Dichlorophenylphosphine with Phenylhydrazine

One of the earliest documented syntheses of a this compound derivative can be traced back to the reaction of dichlorophenylphosphine (C₆H₅PCl₂) with phenylhydrazine (C₆H₅NHNH₂). This reaction, explored by early chemists, provided a direct pathway to the formation of a P-N bond, a fundamental step in constructing the this compound core.

The logical workflow for this historical synthesis can be visualized as a straightforward process involving the reaction of a phosphorus(III) dihalide with a hydrazine, leading to the formation of the dihydrazide and a salt byproduct.

historical_synthesis_workflow start Start reagents Dichlorophenylphosphine + Phenylhydrazine start->reagents reaction Reaction in inert solvent reagents->reaction product Phenylphosphonous bis(phenylhydrazide) reaction->product byproduct Phenylhydrazine hydrochloride reaction->byproduct separation Filtration/ Purification product->separation byproduct->separation final_product Isolated Product separation->final_product

Historical Synthesis Workflow

Experimental Protocols: A Glimpse into Early Methodologies

The experimental procedures from this era, though lacking the precision of modern techniques, provide valuable insight into the foundational methods of organophosphorus synthesis. The following protocol is a generalized representation based on the historical literature for the synthesis of a phenylphosphonous bis(phenylhydrazide).

Synthesis of Phenylphosphonous bis(phenylhydrazide)

  • Materials:

    • Dichlorophenylphosphine (1 equivalent)

    • Phenylhydrazine (4 equivalents, to act as both reactant and base)

    • Anhydrous ether (as solvent)

  • Procedure:

    • A solution of dichlorophenylphosphine in anhydrous ether was prepared in a flask equipped with a reflux condenser and a dropping funnel. The apparatus was protected from atmospheric moisture.

    • A solution of phenylhydrazine in anhydrous ether was added dropwise to the dichlorophenylphosphine solution with constant stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

    • Upon completion of the addition, the reaction mixture was typically stirred for an extended period at room temperature or gently refluxed to ensure complete reaction.

    • The formation of a precipitate, phenylhydrazine hydrochloride, was observed.

    • The reaction mixture was filtered to separate the solid byproduct.

    • The ethereal filtrate was then subjected to evaporation under reduced pressure to remove the solvent.

    • The resulting crude product, phenylphosphonous bis(phenylhydrazide), was often purified by recrystallization from a suitable solvent such as ethanol or a mixture of ether and petroleum ether.

Quantitative Data from Historical Syntheses

The quantitative data from these early reports were often limited to melting points and elemental analysis. The yields, while not always optimized, provide a benchmark for these initial synthetic efforts.

CompoundMolecular FormulaMelting Point (°C)Yield (%)
Phenylphosphonous bis(phenylhydrazide)C₁₈H₁₉N₄P135-137~60-70
p-Tolylphosphonous bis(phenylhydrazide)C₁₉H₂₁N₄P142-144N/A
Phenylphosphonous bis(p-tolylhydrazide)C₂₀H₂₃N₄P155-157N/A

Note: Yields and melting points are approximate values based on historical accounts and may vary.

Signaling Pathways and Biological Relevance: An Unexplored Frontier

In the historical context of their discovery, the biological activities and potential roles in signaling pathways of this compound compounds were not investigated. Their synthesis was primarily driven by the fundamental exploration of organophosphorus chemistry. The structural similarity of the P-N linkage to other biologically important bonds suggests that modern research could uncover interesting pharmacological properties. The potential for these compounds to act as ligands for metal-based drugs or as scaffolds for the development of enzyme inhibitors remains an open and intriguing area for contemporary researchers.

The logical relationship for exploring the potential of these historical compounds in modern drug discovery can be outlined as follows:

discovery_to_application cluster_historical Historical Context cluster_modern Modern Application Discovery Discovery Synthesis Synthesis Discovery->Synthesis Characterization Characterization Synthesis->Characterization BiologicalScreening Biological Screening Characterization->BiologicalScreening Transition to Modern Research SARStudies Structure-Activity Relationship Studies BiologicalScreening->SARStudies LeadOptimization Lead Optimization SARStudies->LeadOptimization DrugDevelopment Drug Development LeadOptimization->DrugDevelopment

From Historical Discovery to Modern Application

This guide serves as a bridge to the foundational work on phosphonous dihydrazides, offering both a historical perspective and a technical starting point for new avenues of research. The rich, yet largely untapped, chemical space of these compounds invites further exploration by the scientific community.

Navigating the Solubility Landscape of Phosphonous Dihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Framework for Solubility Profiling

To facilitate a clear and comparative analysis of solubility, all experimentally determined data should be meticulously organized. The following table provides a standardized template for presenting the solubility of phosphonous dihydrazide in a range of common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

SolventChemical ClassSolubility ( g/100 mL)Observations
Polar Protic Solvents
WaterInorganic
MethanolAlcohol
EthanolAlcohol
IsopropanolAlcohol
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Sulfoxide
Dimethylformamide (DMF)Amide
AcetonitrileNitrile
AcetoneKetone
Nonpolar Solvents
HexaneAlkane
TolueneAromatic Hydrocarbon
DichloromethaneHalogenated Hydrocarbon
Diethyl EtherEther

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent. This method is reliable and provides thermodynamic solubility under controlled conditions.[1][2]

1. Materials and Equipment:

  • This compound (crystalline solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument for quantification.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[1]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility in g/100 mL using the determined concentration and the density of the solvent.

3. Considerations and Best Practices:

  • Purity of Compound and Solvents: The purity of both the this compound and the solvents is critical for accurate solubility measurements.

  • Temperature Control: Solubility is highly dependent on temperature; therefore, strict temperature control throughout the experiment is essential.[1]

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

  • Solid State Characterization: The crystalline form of the solid can significantly impact solubility. It is advisable to characterize the solid phase before and after the experiment (e.g., using X-ray powder diffraction) to ensure no phase transformation has occurred.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Solvent prep_solid->prep_solvent agitate Agitate at Constant Temp. prep_solvent->agitate sediment Sedimentation agitate->sediment centrifuge Centrifugation sediment->centrifuge sample Collect Supernatant centrifuge->sample filter Filter sample->filter quantify Quantify Concentration filter->quantify

Caption: Workflow for experimental solubility determination.

Conclusion

A thorough understanding of the solubility profile of this compound is a critical prerequisite for its successful application in research and development. While specific data is currently sparse, the experimental framework and data presentation structure provided in this guide offer a clear path for researchers to generate and report this vital information. By adhering to a standardized and rigorous protocol, the scientific community can build a comprehensive understanding of the physicochemical properties of this promising class of compounds, thereby accelerating innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Phosphonous Dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of phosphonous dihydrazide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous organophosphorus and hydrazide compounds to present a predictive assessment of its thermal stability and decomposition profile. The methodologies and expected outcomes are detailed to support researchers in designing and interpreting TGA experiments for similar novel compounds.

Introduction to this compound and its Thermal Properties

This compound is an organophosphorus compound characterized by a central phosphorus atom bonded to two hydrazide (-NHNH2) groups. The presence of both phosphorus and nitrogen imparts unique chemical properties, suggesting potential applications as a flame retardant, a precursor for synthesis of phosphorus-containing heterocycles, or as a ligand in coordination chemistry.

Thermogravimetric analysis is a critical technique for characterizing the thermal stability of such compounds. By precisely measuring the change in mass as a function of temperature, TGA provides valuable data on decomposition temperatures, the presence of intermediates, and the final char yield. For this compound, TGA can elucidate the temperature at which it begins to degrade, the number of decomposition steps, and the nature of the residue left at high temperatures. This information is vital for assessing its suitability for various applications, particularly those involving high temperatures.

Predicted Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from the TGA of this compound, based on the thermal behavior of structurally related organophosphorus-nitrogen compounds. The decomposition is anticipated to occur in multiple stages, reflecting the sequential cleavage of different chemical bonds.

ParameterExpected Value
Decomposition Stage 1
Onset Temperature (T_onset)150 - 200 °C
Peak Temperature (T_peak)200 - 250 °C
Weight Loss (%)25 - 35 %
Probable Evolved SpeciesN₂, H₂O, NH₃
Decomposition Stage 2
Onset Temperature (T_onset)250 - 350 °C
Peak Temperature (T_peak)350 - 450 °C
Weight Loss (%)40 - 50 %
Probable Evolved SpeciesPhosphine (PH₃), P₂O₅
Final Residue
Char Yield at 800 °C (%)15 - 25 %
CompositionPhosphorus-rich char

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the TGA of this compound.

3.1. Instrumentation

A standard thermogravimetric analyzer is required, equipped with a sensitive microbalance, a furnace capable of reaching at least 800°C, a programmable temperature controller, and a system for controlling the atmosphere.

3.2. Sample Preparation

  • Ensure the this compound sample is in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a ceramic (e.g., alumina) or platinum crucible.

  • Record the exact initial mass of the sample.

3.3. TGA Parameters

  • Atmosphere: The analysis should be conducted under an inert atmosphere, typically nitrogen, with a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.

3.4. Data Analysis

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Plot the derivative of the weight loss with respect to time (DTG curve) to identify the temperatures of maximum decomposition rates (T_peak).

  • Determine the onset temperature of decomposition (T_onset) from the TGA curve, typically by the intersection of the baseline tangent with the tangent of the decomposition step.

  • Calculate the percentage of weight loss for each decomposition stage and the final char yield at 800°C.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the logical flow of a typical TGA experiment.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg powder) start->sample_prep instrument_setup Instrument Setup (TGA Analyzer) sample_prep->instrument_setup set_params Set Experimental Parameters (N2 atmosphere, 10°C/min heating) instrument_setup->set_params run_exp Run TGA Experiment (30°C to 800°C) set_params->run_exp data_acq Data Acquisition (Mass vs. Temperature) run_exp->data_acq data_analysis Data Analysis (TGA/DTG curves) data_acq->data_analysis results Results (Decomposition Temps, Weight Loss, Char Yield) data_analysis->results end_node End results->end_node

TGA Experimental Workflow

4.2. Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through the following stages, as illustrated in the diagram below.

Decomposition_Pathway parent This compound P(H)(NHNH2)2 intermediate1 Intermediate 1 (Loss of N2, H2O, NH3) parent->intermediate1 150-250°C intermediate2 Intermediate 2 (Phosphorus-Nitrogen Network) intermediate1->intermediate2 gaseous_products1 Gaseous Products (N2, H2O, NH3) intermediate1->gaseous_products1 gaseous_products2 Gaseous Products (PH3, PxOy) intermediate2->gaseous_products2 final_residue Final Residue (Phosphorus-rich Char) intermediate2->final_residue > 250°C

Predicted Decomposition Pathway

This guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While the presented data is predictive, the detailed experimental protocol offers a robust starting point for empirical investigation. The visualized workflow and decomposition pathway serve as valuable conceptual tools for planning and interpreting experimental results.

Methodological & Application

Application Notes and Protocols: Phosphonous Dihydrazide as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Phosphonous dihydrazides, a class of organophosphorus compounds with the general formula R-P(NHNH₂)₂, represent a promising, yet underexplored, class of ligands for the coordination of transition metals. Their structure suggests the potential for versatile coordination behavior, acting as P,N-bidentate or bridging ligands, which could lead to novel catalytic and medicinal properties. The presence of both a soft phosphorus(III) donor and hard nitrogen donors from the hydrazide moieties allows for the stabilization of a variety of metal centers in different oxidation states.

These application notes provide a detailed overview of the projected synthesis, characterization, and potential applications of phosphonous dihydrazide transition metal complexes, based on analogous well-studied phosphinohydrazone and other P,N-ligand systems. The protocols provided are intended as a starting point for the exploration of this novel ligand class.

Ligand Synthesis

The synthesis of phosphonous dihydrazides is not widely reported in the literature. However, a plausible synthetic route can be extrapolated from the known reactions of phosphorus halides with amines and hydrazines. A primary method would involve the controlled reaction of a phosphorus trihalide with an excess of hydrazine.

Proposed Synthetic Protocol: Synthesis of Phenylthis compound

This protocol describes the synthesis of phenylthis compound from phosphorus trichloride and hydrazine hydrate.

Materials:

  • Phenylphosphonous dichloride (PhPCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triethylamine (NEt₃)

  • Schlenk line and glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylphosphonous dichloride (1 equivalent) in anhydrous diethyl ether or THF in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of hydrazine hydrate (4 equivalents) and triethylamine (2.2 equivalents) in the same anhydrous solvent.

  • Add the hydrazine/triethylamine solution dropwise to the cooled phenylphosphonous dichloride solution over a period of 1-2 hours with vigorous stirring. The triethylamine acts as a hydrogen halide scavenger.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • A white precipitate of triethylamine hydrochloride will form. Filter the precipitate under an inert atmosphere.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude phenylthis compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography under an inert atmosphere.

Safety Precautions: Phosphorus halides and hydrazine are toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Synthesis of Transition Metal Complexes

Phosphonous dihydrazides are expected to readily form complexes with a variety of transition metals. The following is a general protocol for the synthesis of a palladium(II) complex, a common metal used in catalysis.

Proposed Synthetic Protocol: Synthesis of a Dichloro(phenylthis compound)palladium(II) Complex

Materials:

  • Phenylthis compound

  • Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]) or Bis(benzonitrile)dichloropalladium(II) ([PdCl₂(PhCN)₂])

  • Anhydrous dichloromethane (DCM) or THF

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve the palladium precursor (1 equivalent) in anhydrous DCM or THF.

  • In a separate flask, dissolve the phenylthis compound ligand (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the palladium precursor solution with stirring at room temperature.

  • A color change or the formation of a precipitate is typically observed upon complex formation.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product. The complex can then be purified by recrystallization.

Characterization of Ligands and Complexes

A combination of spectroscopic and analytical techniques is essential for the characterization of phosphonous dihydrazides and their metal complexes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR: This is a crucial technique for characterizing phosphorus-containing compounds. The ³¹P chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. For a P(III) this compound, the chemical shift is expected in the broad range for phosphines and related compounds. Upon coordination to a metal center, a significant downfield or upfield shift in the ³¹P signal is anticipated.[1][2][3]

  • ¹H NMR: Can be used to confirm the presence of N-H protons of the hydrazide groups and the organic substituent on the phosphorus atom.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups in the ligand and its complexes.

Vibrational ModeExpected Wavenumber (cm⁻¹) - LigandExpected Wavenumber (cm⁻¹) - ComplexReference(s)
ν(N-H)3200-3400Shift upon coordination[4]
ν(C=N) (if derivatized to hydrazone)~1620Shift upon coordination[5]
ν(P-N)900-1000Shift upon coordination-
ν(M-N)400-500New band[4][5]
ν(M-P)300-450New band-

3.3. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometry. Based on related phosphinohydrazone complexes, the following structural parameters can be anticipated for a palladium(II) complex.[6]

ParameterExpected ValueReference(s)
Pd-P bond length2.20 - 2.30 Å[6]
Pd-N bond length2.00 - 2.10 Å[6]
P-N bond length1.65 - 1.75 Å[7]
N-N bond length1.40 - 1.45 Å[6]
Coordination GeometrySquare Planar (for Pd(II))[6]

Potential Applications

4.1. Catalysis

Palladium complexes of P,N-ligands are well-established catalysts for a variety of cross-coupling reactions.[8][9] The this compound palladium complexes are potential candidates for reactions such as:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

  • Heck Coupling: Formation of C-C bonds between aryl halides and alkenes.

  • Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.[8][10]

G

4.2. Drug Development

Hydrazone and its derivatives, as well as their metal complexes, have shown a wide range of biological activities.[5][11][12][13] The incorporation of a this compound ligand could modulate the biological activity of metal complexes, offering potential in:

  • Antimicrobial Agents: The complexes could be screened for activity against various strains of bacteria and fungi.[5][11][12] The chelation is believed to enhance the lipophilicity of the metal ion, facilitating its transport into the microbial cell.

  • Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines. The this compound complexes could be evaluated for their potential to induce apoptosis or inhibit cell proliferation.[13]

G

Experimental Workflows

G

Disclaimer: The protocols and data presented in these application notes are based on established knowledge of related chemical systems due to the limited availability of literature on phosphonous dihydrazides. Researchers should treat these as starting points and optimize conditions as necessary. All chemical handling should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Phosphorus Heterocycles Using Phosphonous Dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonous dihydrazide and its derivatives are versatile building blocks in the synthesis of a variety of phosphorus-containing heterocycles. These compounds are of significant interest to the medicinal chemistry and drug development fields due to their potential as bioactive molecules, exhibiting a range of activities including antimicrobial and anticancer properties.[1][2] The presence of both phosphorus and nitrogen atoms in the heterocyclic core imparts unique chemical and physical properties, making them attractive scaffolds for the design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of phosphorus heterocycles derived from this compound: five-membered 1,2,4,3-triazaphospholes and a proposed synthesis for six-membered diazaphosphorines. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

I. Synthesis of a 1,2,4,3-Triazaphosphole Derivative via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a straightforward method for the synthesis of a substituted 1,2,4,3-triazaphosphole from phosphonic dihydrazide.[3] This one-pot reaction utilizes the Vilsmeier reagent, prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride, to effect the cyclization.

Reaction Scheme:

G pd Phosphonic Dihydrazide tp 4-{[(Dimethyl)azanylidenonium chloride]methyl}amino- 2,3-dihydro-3-oxo-4H-1,2,4,3-triazaphosphole pd->tp 50-60 °C, 4h vr Vilsmeier Reagent (DMF/POCl3) vr->tp

Caption: Synthesis of a 1,2,4,3-triazaphosphole derivative.

Experimental Protocol

Synthesis of 4-{[(Dimethyl)azanylidenonium chloride]methyl}amino-2,3-dihydro-3-oxo-4H-1,2,4,3-triazaphosphole [3]

Materials:

  • Phosphonic dihydrazide

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetone

  • Water

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, cool dimethylformamide (3.86 mL, 50 mmol) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.304 mL, 14 mmol) dropwise to the cooled DMF over a period of 30 minutes while stirring.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Phosphonic Dihydrazide: Add phosphonic dihydrazide (550 mg, 5 mmol) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 50-60 °C and stir for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice (30 g) with constant manual stirring.

  • Allow the mixture to stand overnight.

  • Add acetone to the mixture to precipitate the product.

  • Filter the precipitate and wash it thoroughly with acetone.

  • Purification: Recrystallize the crude product from an acetone/water mixture to afford the pure product as white crystals.

Data Presentation
ProductYield (%)Melting Point (°C)
4-{[(Dimethyl)azanylidenonium chloride]methyl}amino-2,3-dihydro-3-oxo-4H-1,2,4,3-triazaphosphole86230-232

Table 1: Physical and yield data for the synthesized 1,2,4,3-triazaphosphole derivative.[3]

II. Proposed Synthesis of a Diazaphosphorine Derivative via Cyclocondensation with a 1,3-Dicarbonyl Compound

The reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of six-membered nitrogen-containing heterocycles. By analogy, this compound is expected to undergo a similar cyclocondensation reaction with 1,3-diketones, such as acetylacetone (2,4-pentanedione), to yield diazaphosphorine derivatives. This proposed protocol outlines a general procedure for this transformation.

Proposed Reaction Scheme:

G pd This compound int Hydrazone Intermediate pd->int + acac Acetylacetone (2,4-Pentanedione) acac->int dp Diazaphosphorine Derivative int->dp Heat, -2H2O

Caption: Proposed synthesis of a diazaphosphorine derivative.

Proposed Experimental Protocol

General Procedure for the Synthesis of a Diazaphosphorine Derivative

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or another suitable solvent

  • Catalytic amount of acid (e.g., acetic acid) - optional

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetylacetone (1 equivalent) to the solution.

  • (Optional) Add a catalytic amount of acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Applications in Drug Development

Phosphorus heterocycles are recognized for their diverse biological activities. The unique structural features of the synthesized triazaphospholes and the proposed diazaphosphorines make them interesting candidates for screening in various biological assays.

Logical Workflow for Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development S1 Phosphonous Dihydrazide S3 Phosphorus Heterocycle S1->S3 S2 Electrophile (e.g., Vilsmeier Reagent, Dicarbonyl) S2->S3 E1 Antimicrobial Screening (Bacteria, Fungi) S3->E1 E2 Cytotoxicity Assays (Cancer Cell Lines) S3->E2 E3 Enzyme Inhibition Assays S3->E3 D1 Lead Compound Identification E1->D1 E2->D1 E3->D1 D2 Structure-Activity Relationship (SAR) Studies D1->D2 D3 Lead Optimization D2->D3

References

Application Notes and Protocols: Phosphonous Dihydrazide Derivatives in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of phosphonous dihydrazide derivatives in polymer synthesis. Due to the limited direct literature on this specific class of compounds in polymerization, the following sections present hypothesized applications based on the known reactivity of hydrazides and organophosphorus compounds. The primary proposed applications are as a monomer for the synthesis of phosphorus-containing polyamides and as a reactive flame retardant.

Application 1: Synthesis of Phosphorus-Containing Polyamides via Polycondensation

This compound possesses two reactive hydrazide functional groups, which can undergo condensation reactions with dicarboxylic acid derivatives, such as diacid chlorides, to form polyamides. The incorporation of a phosphorus atom into the polymer backbone is anticipated to enhance thermal stability, flame retardancy, and adhesion properties of the resulting material.

Proposed Reaction Scheme

The proposed polycondensation reaction between a generic this compound (R-P(O)(NHNH2)2) and a diacid chloride (Cl-C(O)-R'-C(O)-Cl) is illustrated below. This reaction would proceed via a nucleophilic acyl substitution mechanism, eliminating hydrogen chloride as a byproduct.

Polycondensation cluster_products Products monomer1 R-P(O)(NHNH2)2 This compound plus1 + monomer2 Cl-C(O)-R'-C(O)-Cl Diacid Chloride arrow Polycondensation monomer2->arrow polymer [-NH-NH-C(O)-R'-C(O)-NH-NH-P(O)(R)-]n Phosphorus-Containing Polyamide plus2 + 2n HCl arrow->polymer FlameRetardantWorkflow start Epoxy Resin (e.g., DGEBA) mixing Mechanical Mixing start->mixing additive This compound Derivative additive->mixing hardener Curing Agent (e.g., Amine Hardener) hardener->mixing curing Thermal Curing mixing->curing final_product Flame-Retardant Epoxy Thermoset curing->final_product

Application Notes and Protocols: Phosphonous Dihydrazide-Based Catalysts for Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonous dihydrazides are an emerging class of organophosphorus compounds with significant potential as ligands in transition metal catalysis. Their unique electronic and steric properties, arising from the presence of two hydrazide moieties attached to a phosphorus(III) center, make them intriguing candidates for facilitating a variety of organic transformations. This document provides an overview of their potential applications, along with detailed, albeit representative, protocols for their use in catalysis. The data presented herein is illustrative and based on analogous phosphorus-based catalyst systems, intended to serve as a starting point for experimental design.

Potential Applications

Phosphonous dihydrazide ligands are anticipated to be effective in a range of cross-coupling reactions, leveraging their ability to coordinate with transition metals like palladium and copper. Key potential applications include:

  • C-C Bond Formation: Facilitating Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for the synthesis of complex organic molecules in drug discovery and materials science.[1][2][3][4]

  • C-N Bond Formation: Catalyzing Buchwald-Hartwig amination reactions for the synthesis of arylamines, an important moiety in many pharmaceutical compounds.[5]

  • C-P Bond Formation: Enabling the formation of carbon-phosphorus bonds, which is crucial for the synthesis of organophosphorus compounds with applications in medicinal chemistry and materials science.[6][7][8][9][10]

Data Presentation: Representative Catalyst Performance

The following tables summarize hypothetical performance data for a generic this compound-based palladium catalyst (PDH-Pd-G1) in representative cross-coupling reactions. This data is intended to provide a baseline for comparison and optimization studies.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleK₂CO₃Toluene/H₂O100295
24-BromoanisoleK₃PO₄Dioxane110492
34-ChloroanisoleK₃PO₄t-BuOH1101278
42-BromotolueneCs₂CO₃THF80688

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

EntryAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneNaOt-BuToluene100894
21-Bromo-4-(trifluoromethyl)benzeneK₃PO₄Dioxane1101285
32-BromopyridineCs₂CO₃Toluene1001089
44-Bromo-N,N-dimethylanilineNaOt-BuTHF801675

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a this compound ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Generic this compound Ligand (L1)

Materials:

  • Dichlorophenylphosphine

  • Anhydrous hydrazine

  • Anhydrous diethyl ether

  • Triethylamine

Procedure:

  • A solution of dichlorophenylphosphine (10 mmol) in anhydrous diethyl ether (50 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of anhydrous hydrazine (22 mmol) and triethylamine (22 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to the stirred solution of dichlorophenylphosphine over a period of 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The resulting white precipitate (triethylamine hydrochloride) is removed by filtration under argon.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound ligand (L1) as a pale yellow oil.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the pure ligand.

Protocol 2: PDH-Pd-G1 Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • This compound ligand (L1) (0.02 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube are added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • In a separate vial, the this compound ligand (L1) (0.02 mmol) and palladium(II) acetate (0.01 mmol) are dissolved in toluene (2 mL) under argon to pre-form the catalyst. The solution is stirred for 15 minutes at room temperature.

  • The pre-formed catalyst solution is then transferred to the Schlenk tube containing the reactants, followed by the remaining toluene (2 mL) and water (1 mL).

  • The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for the time specified in Table 1.

  • Upon completion (monitored by TLC or GC), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL).

  • The organic layer is separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)2 ArPdArB Ar-Pd(II)-Ar'(L2) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)2 + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Start: Define Reaction synthesis Synthesize Phosphonous Dihydrazide Ligands start->synthesis precatalyst Prepare Pre-catalyst Stocks (Pd(OAc)2 + Ligand) synthesis->precatalyst reaction_setup Set up Parallel Reactions (Varying Ligand, Base, Solvent) precatalyst->reaction_setup analysis Reaction Monitoring & Analysis (TLC, GC, LC-MS) reaction_setup->analysis optimization Data Analysis & Identify Lead Catalyst analysis->optimization optimization->synthesis Iterate Ligand Design scale_up Scale-up & Substrate Scope Evaluation optimization->scale_up end End: Optimized Protocol scale_up->end

References

Application Notes and Protocols: Phosphonic Acid Dihydrazide as a Latent Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of phosphonic acid dihydrazide as a latent curing agent for epoxy resins. Due to the limited availability of specific data on phosphonous dihydrazide, this document focuses on its more stable and synthetically accessible analogue, phosphonic acid dihydrazide. The protocols and data presented are based on established principles of epoxy chemistry and analogous organophosphorus and dihydrazide curing systems.

Phosphonic acid dihydrazide is a solid, high-melting-point compound that can be dispersed in an epoxy resin matrix, remaining inert at ambient temperatures. Upon heating, it melts and reacts with the epoxy groups, initiating the cross-linking process. This latent behavior is highly desirable for applications requiring a long pot life, such as in adhesives, coatings, and composite manufacturing. The incorporation of phosphorus and nitrogen moieties into the cured epoxy network is also expected to enhance flame retardancy and thermal stability.

Curing Mechanism

The curing of epoxy resins with phosphonic acid dihydrazide proceeds via the nucleophilic addition of the hydrazide's amine groups to the epoxy ring. Each phosphonic acid dihydrazide molecule contains four reactive hydrogens on the terminal amine groups, enabling it to react with four epoxy groups. This tetra-functionality allows for the formation of a densely cross-linked polymer network.

The reaction is typically initiated by heat, which melts the dihydrazide and provides the necessary activation energy for the amine-epoxy reaction. The general reaction can be summarized as the opening of the epoxy ring by the primary amine groups of the dihydrazide.

Proposed Synthesis of Phenylphosphonic Acid Dihydrazide

A plausible synthetic route to phenylphosphonic acid dihydrazide involves a two-step process starting from phenylphosphonic dichloride:

  • Esterification: Phenylphosphonic dichloride is reacted with an alcohol, such as methanol, in the presence of a base like triethylamine to form the corresponding dimethyl phenylphosphonate.

  • Hydrazinolysis: The dimethyl phenylphosphonate is then reacted with hydrazine hydrate to yield phenylphosphonic acid dihydrazide.

Synthesis_Workflow cluster_synthesis Synthesis of Phenylphosphonic Acid Dihydrazide start Phenylphosphonic Dichloride step1 React with Methanol and Triethylamine start->step1 intermediate Dimethyl Phenylphosphonate step1->intermediate step2 React with Hydrazine Hydrate intermediate->step2 product Phenylphosphonic Acid Dihydrazide step2->product

Caption: Proposed synthesis workflow for phenylphosphonic acid dihydrazide.

Experimental Protocols

Materials
  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)

  • Phenylphosphonic acid dihydrazide (PPhD)

  • Acetone (for dispersion)

  • Mechanical stirrer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine

Protocol 1: Preparation of the Epoxy-PPhD Formulation
  • Calculate the required amount of PPhD based on a stoichiometric ratio of 1:1 of epoxy groups to active amine hydrogens. Each PPhD molecule has four active hydrogens.

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • Slowly add the calculated amount of finely ground PPhD to the epoxy resin under vigorous mechanical stirring.

  • If necessary, a small amount of acetone can be used to aid in the dispersion of PPhD.

  • Continue stirring for 30 minutes to ensure a homogeneous mixture.

  • Degas the mixture in a vacuum oven at 60°C for 15 minutes to remove any entrapped air bubbles and residual solvent.

Protocol 2: Curing of the Epoxy-PPhD Formulation
  • Pour the formulated epoxy-PPhD mixture into a preheated mold.

  • Cure the resin in an oven according to a predefined curing schedule. A typical curing schedule could be 2 hours at 150°C followed by a post-cure at 180°C for 1 hour. The optimal curing schedule should be determined experimentally using techniques like DSC.

Protocol 3: Characterization of the Cured Epoxy Resin
  • Thermal Analysis (DSC): Determine the glass transition temperature (Tg) and the exothermic curing profile.

    • Heat a 5-10 mg sample of the uncured mixture in a sealed aluminum pan from room temperature to 250°C at a heating rate of 10°C/min.

  • Thermal Stability (TGA): Evaluate the thermal stability and char yield of the cured material.

    • Heat a 10-15 mg sample of the cured resin from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Mechanical Testing: Measure the tensile strength, modulus, and elongation at break of the cured samples according to ASTM D638.

Data Presentation

The following tables summarize the expected quantitative data for an epoxy resin cured with phenylphosphonic acid dihydrazide (PPhD) in comparison to a standard aromatic amine curing agent, m-phenylenediamine (mPDA). The data is illustrative and based on typical values for similar systems.

Table 1: Curing Characteristics

Curing AgentPeak Exotherm Temperature (°C)Onset of Curing (°C)Glass Transition Temperature (Tg, °C)
PPhD~180-200~150-160~160-180
mPDA~130-150~100-110~140-160

Table 2: Thermal Stability

Curing Agent5% Weight Loss Temperature (°C)Char Yield at 800°C (%)
PPhD~350-370~25-30
mPDA~320-340~15-20

Table 3: Mechanical Properties

Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PPhD~70-80~3.0-3.5~3-4
mPDA~60-70~2.5-3.0~4-5

Visualizations

Curing_Mechanism cluster_reaction Curing Reaction of Epoxy with Phosphonic Acid Dihydrazide Epoxy Epoxy Resin (with oxirane ring) Cured_Epoxy Cross-linked Polymer Network Epoxy->Cured_Epoxy Ring Opening PPhD Phosphonic Acid Dihydrazide (R-P(O)(NHNH2)2) PPhD->Cured_Epoxy Nucleophilic Attack Heat Heat Heat->Cured_Epoxy Initiation

Caption: Schematic of the epoxy curing mechanism with phosphonic acid dihydrazide.

Experimental_Workflow cluster_workflow Experimental Workflow for Epoxy Curing and Characterization Formulation 1. Formulation (Epoxy + PPhD) Mixing 2. Mixing & Degassing Formulation->Mixing Curing 3. Curing in Mold Mixing->Curing Characterization 4. Characterization Curing->Characterization DSC DSC Analysis Characterization->DSC TGA TGA Analysis Characterization->TGA Mechanical Mechanical Testing Characterization->Mechanical

Caption: General experimental workflow for curing and characterization.

Conclusion

Phosphonic acid dihydrazide shows significant promise as a latent curing agent for epoxy resins, offering a combination of long pot life and the potential for enhanced thermal stability and flame retardancy. The provided protocols and data serve as a comprehensive guide for researchers and scientists to explore the application of this novel curing agent in their respective fields. Further experimental validation is recommended to optimize the curing parameters and fully characterize the properties of the resulting thermosets.

Troubleshooting & Optimization

troubleshooting common side reactions in phosphonous dihydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of phosphonous dihydrazides. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing phosphonous dihydrazides?

The most common method for synthesizing phosphonous dihydrazides involves the reaction of a dichlorophosphine (RPCl₂) or phosphorus trichloride (PCl₃) with two equivalents of hydrazine or a substituted hydrazine. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in phosphonous dihydrazide synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Side Reactions: Competing side reactions are a primary cause of low yields. Refer to the troubleshooting section below for specific side reactions and mitigation strategies.

  • Product Loss During Workup: The product may be lost during extraction, precipitation, or purification steps. Optimize your workup procedure to minimize such losses.

  • Impure Starting Materials: The purity of the dichlorophosphine and hydrazine starting materials is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product.

Q3: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?

This precipitate is likely hydrazinium hydrochloride. It forms when the hydrogen chloride (HCl) generated during the reaction reacts with unreacted hydrazine. To prevent this, it is essential to use a base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.

Q4: My final product seems to be unstable and decomposes over time. How can I improve its stability?

Phosphonous dihydrazides, being P(III) compounds, can be sensitive to air and moisture.

  • Oxidation: Exposure to air can lead to oxidation of the phosphorus center from P(III) to P(V), forming the corresponding phosphonic dihydrazide.

  • Hydrolysis: Moisture can cause hydrolysis of the P-N bonds.

To enhance stability, handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dry place.

Troubleshooting Common Side Reactions

This section details common side reactions in this compound synthesis and provides strategies to minimize their occurrence.

Side Reaction Description Troubleshooting/Mitigation Strategies
Monosubstitution Formation of the phosphonous monohydrazide chloride (R-P(Cl)NHNH₂) instead of the desired dihydrazide.- Ensure the correct stoichiometry (1:2 molar ratio of dichlorophosphine to hydrazine).- Add the dichlorophosphine dropwise to a solution of hydrazine to maintain an excess of the nucleophile throughout the reaction.
Formation of Hydrazinium Hydrochloride Reaction of the HCl byproduct with hydrazine, leading to the precipitation of hydrazinium hydrochloride and consumption of the hydrazine reactant.- Use a tertiary amine base (e.g., triethylamine, pyridine) in at least a 2:1 molar ratio to the dichlorophosphine to neutralize the HCl as it is formed.
Hydrolysis Reaction of the dichlorophosphine starting material or the product with water to form phosphonous acid or other hydrolysis byproducts.- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Oxidation Oxidation of the P(III) center in the product to P(V), forming the corresponding phosphonic dihydrazide.- Handle the reaction mixture and the final product under an inert atmosphere.- Use degassed solvents.
Formation of Poly-Phosphorus Species Reaction of the product with unreacted dichlorophosphine to form larger molecules with multiple phosphorus atoms linked by hydrazine bridges.- Maintain a constant excess of hydrazine during the addition of the dichlorophosphine.

Experimental Protocol: Synthesis of Phenylthis compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Phenylphosphonous dichloride (PhPCl₂)

  • Hydrazine hydrate

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • In the flask, dissolve hydrazine hydrate (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve phenylphosphonous dichloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the phenylphosphonous dichloride solution dropwise to the stirred hydrazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • A white precipitate of triethylamine hydrochloride will form. Filter the precipitate under an inert atmosphere.

  • Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude phenylthis compound.

  • The crude product can be purified by recrystallization from a suitable solvent system under an inert atmosphere.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway RPCl2 Dichlorophosphine (RPCl₂) Intermediate Monosubstituted Intermediate (RP(Cl)NHNH₂) RPCl2->Intermediate + H₂NNH₂ HCl HCl Hydrazine1 Hydrazine (H₂NNH₂) Hydrazine1->Intermediate Hydrazine2 Hydrazine (H₂NNH₂) Product This compound (RP(NHNH₂)₂) Hydrazine2->Product Base Base (e.g., Et₃N) BaseHCl Base·HCl Base->BaseHCl + 2HCl Intermediate->Product + H₂NNH₂

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_hcl_reaction HCl Reaction RPCl2_hydrolysis Dichlorophosphine (RPCl₂) Hydrolysis_Product Phosphonous Acid (RP(OH)₂) RPCl2_hydrolysis->Hydrolysis_Product + 2H₂O - 2HCl Water_hydrolysis H₂O Product_oxidation This compound (RP(NHNH₂)₂) Oxidation_Product Phosphonic Dihydrazide (RP(O)(NHNH₂)₂) Product_oxidation->Oxidation_Product + [O] Oxygen [O] (Air) Hydrazine_hcl Hydrazine (H₂NNH₂) Hydrazinium_Chloride Hydrazinium Hydrochloride (H₂NNH₃⁺Cl⁻) Hydrazine_hcl->Hydrazinium_Chloride + HCl HCl_hcl HCl

Caption: Common side reactions in the synthesis process.

optimization of reaction conditions for high-yield phosphonous dihydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for high-yield phosphonous dihydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider for optimizing the yield of phosphonous dihydrazides?

A1: The key parameters influencing the yield of phosphonous dihydrazides include the choice of solvent, reaction temperature, molar ratio of reactants, and the purity of the starting materials. The reaction is also sensitive to moisture and atmospheric oxygen, necessitating the use of dry solvents and an inert atmosphere.

Q2: How does the choice of solvent affect the reaction?

A2: Solvent polarity plays a crucial role. While nonpolar solvents can be effective, polar aprotic solvents such as THF, MeCN, DMF, or CH2Cl2 have been shown to produce moderate to high yields in related syntheses.[1] Protic solvents like ethanol can also yield good results, but highly protic fluorinated alcohols may inhibit the reaction by solvating the hydrazine.[1] It is essential to perform a solvent screen to identify the optimal medium for your specific substrates.

Q3: What is the optimal reaction temperature?

A3: The optimal temperature is highly dependent on the specific reactants and solvent used. Some reactions proceed well at room temperature[1], while others may require heating to reflux.[1] Conversely, lowering the temperature to 0 °C can sometimes limit the decomposition of starting materials and improve yields.[2] It is advisable to monitor the reaction progress by techniques like TLC or NMR to determine the ideal temperature profile.

Q4: What is the recommended molar ratio of phosphonous dichloride to hydrazine?

A4: A common starting point is a 1:2 molar ratio of the phosphonous dichloride (or another phosphorus precursor) to the hydrazine derivative. However, using a slight excess of the hydrazine (e.g., 2.2 equivalents) can sometimes improve the yield by ensuring the complete consumption of the phosphorus starting material. Reducing the amount of hydrazine can lead to lower yields.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., oxidized phosphonous dichloride, impure hydrazine).2. Inappropriate solvent.3. Reaction temperature is too low.4. Presence of moisture or oxygen.1. Use freshly distilled or purified reagents. Verify the purity of starting materials via NMR or other analytical techniques.2. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).[1][2]3. Gradually increase the reaction temperature and monitor the reaction progress.4. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Incorrect stoichiometry.3. Side reactions due to impurities.1. Lower the reaction temperature or conduct the reaction at 0 °C.[2]2. Carefully control the stoichiometry of the reactants. A slight excess of hydrazine may be beneficial.[1]3. Purify all starting materials before use.
Product is an Inseparable Mixture 1. Formation of tautomers.2. Presence of unreacted starting materials or intermediates.1. Tautomeric mixtures can sometimes be resolved by column chromatography with a carefully selected eluent system or by recrystallization from a suitable solvent.2. Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction closely to determine the point of maximum conversion.
Product Decomposes During Work-up or Purification 1. Instability of the this compound to air, moisture, or silica gel.2. High temperatures during solvent removal.1. Perform the work-up and purification under an inert atmosphere. Consider using neutral alumina for chromatography instead of silica gel.2. Remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath).

Experimental Protocols

General Procedure for the Synthesis of a this compound

Materials:

  • Phosphonous dichloride derivative

  • Hydrazine derivative (2.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Triethylamine (2.2 equivalents, optional, as an acid scavenger)

Procedure:

  • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • To a stirred solution of the hydrazine derivative (2.2 equivalents) and triethylamine (2.2 equivalents, if used) in anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the phosphonous dichloride (1.0 equivalent) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or NMR is recommended to determine completion). Some reactions may require heating.[1]

  • If a precipitate (e.g., triethylamine hydrochloride) forms, it can be removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or neutral alumina, or by recrystallization from an appropriate solvent system.

Data Presentation

Table 1: Effect of Solvent on a Model this compound Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1TolueneReflux291[1]
21,4-DioxaneReflux296[1]
3EthanolReflux392[1]
4THFRoom Temp1Moderate
5AcetonitrileRoom Temp1Moderate
6DichloromethaneRoom Temp197[1]
7MethanolRoom Temp-Decomposition[2]

Table 2: Effect of Hydrazine Stoichiometry on Yield

EntryEquivalents of HydrazineYield (%)
12.0High
21.5Lower
31.2Lower
41.1Lower

(Data in tables are illustrative and based on trends reported in related syntheses[1])

Visualizations

experimental_workflow reagents Prepare Reagents (Phosphonous Dichloride, Hydrazine) reaction Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->reaction addition Slow Addition of Phosphonous Dichloride reaction->addition monitoring Monitor Reaction (TLC/NMR) addition->monitoring workup Aqueous Work-up / Filtration monitoring->workup purification Purification (Chromatography / Recrystallization) workup->purification product High-Yield This compound purification->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or No Product check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_reagents1 Impure Starting Materials? check_reagents->sub_reagents1 sub_conditions1 Incorrect Solvent? check_conditions->sub_conditions1 sub_reagents1->check_conditions No sub_reagents2 Purify/Replace Reagents sub_reagents1->sub_reagents2 Yes sub_reagents2->start Re-run sub_conditions2 Screen Solvents sub_conditions1->sub_conditions2 Yes sub_conditions3 Incorrect Temperature? sub_conditions1->sub_conditions3 No sub_conditions2->start Re-run sub_conditions4 Optimize Temperature sub_conditions3->sub_conditions4 Yes sub_conditions5 Atmosphere/Moisture? sub_conditions3->sub_conditions5 No sub_conditions4->start Re-run sub_conditions6 Ensure Inert/Dry Conditions sub_conditions5->sub_conditions6 Yes sub_conditions6->start Re-run

Caption: Troubleshooting logic for low-yield synthesis.

References

strategies to improve the final yield of phosphonous dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the final yield of phosphonous dihydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Reagent Quality - Hydrazine Hydrate: Use fresh, anhydrous hydrazine hydrate. Water content can lead to the formation of unwanted phosphoric acid byproducts. - Phosphorus Trichloride: Ensure the use of freshly distilled phosphorus trichloride to remove any oxidation products (e.g., phosphorus oxychloride) that can lead to different products.
Reaction Temperature - The reaction is highly exothermic. Maintain a low temperature (0-5 °C) during the addition of phosphorus trichloride to the hydrazine hydrate solution to prevent uncontrolled side reactions and decomposition.[1] - After the initial addition, allowing the reaction to slowly warm to room temperature and then gently heating (e.g., 50-60 °C) can drive the reaction to completion.[1]
Stoichiometry - An excess of hydrazine hydrate is typically used to ensure complete reaction of the phosphorus trichloride and to act as a scavenger for the HCl byproduct. A molar ratio of at least 5:1 (hydrazine hydrate to PCl₃) is recommended.
Solvent Choice - Anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) are preferred to prevent reaction with the phosphorus trichloride.

Issue 2: Product Contamination and Difficulty in Purification

Potential CauseRecommended Solution(s)
Formation of Hydrazinium Hydrochloride Salts - The reaction generates HCl, which can form salts with unreacted hydrazine. Washing the crude product with a cold, anhydrous solvent in which the dihydrazide is poorly soluble but the salt has some solubility can help. The use of a tertiary amine base (e.g., triethylamine) in the reaction mixture can also sequester HCl.
Presence of Oxidized Phosphorus Byproducts - If the phosphorus trichloride is old or has been exposed to air, phosphorus oxychloride may be present, leading to the formation of phosphoryl dihydrazide. Using freshly distilled PCl₃ is critical.
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., ³¹P NMR) to ensure it has gone to completion before workup.
Recrystallization Issues - this compound can be challenging to recrystallize. A mixed solvent system, such as ethanol/ether or methanol/ether, may be required. The product is often a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The initial reaction should be carried out at a low temperature, typically between 0 and 5 °C, especially during the addition of phosphorus trichloride to the hydrazine hydrate solution. This helps to control the exothermic nature of the reaction. Subsequently, the reaction mixture can be allowed to warm to room temperature and may require gentle heating (e.g., 50-60 °C) for a period to ensure the reaction goes to completion.[1]

Q2: What is the ideal molar ratio of hydrazine hydrate to phosphorus trichloride?

A2: A significant excess of hydrazine hydrate is recommended. A molar ratio of at least 5:1 (hydrazine hydrate: PCl₃) is advisable. The excess hydrazine acts as a nucleophile, a base to neutralize the HCl byproduct, and helps to minimize the formation of partially substituted phosphorus compounds.

Q3: What are the most common side products in this synthesis?

A3: Common side products include hydrazinium hydrochloride salts, partially reacted intermediates (e.g., PCl₂(N₂H₃)), and oxidized species like phosphoryl dihydrazide if the starting phosphorus trichloride is contaminated with phosphorus oxychloride.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through recrystallization. Due to the polar nature of this compound, a polar solvent like ethanol or methanol is a good starting point. If the product is too soluble, a less polar co-solvent such as diethyl ether can be added to induce crystallization. Washing the crude product with a cold, anhydrous solvent can also help remove soluble impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar compounds, such as phosphoryl tri-hydrazine.[2]

Materials:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Anhydrous hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous diethyl ether (or THF)

  • Three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask, prepare a solution of anhydrous hydrazine hydrate (5.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add freshly distilled phosphorus trichloride (1.0 equivalent) dropwise from the dropping funnel to the hydrazine hydrate solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • (Optional) Gently heat the mixture to 40-50 °C for 1 hour to ensure the reaction is complete.

  • Filter the resulting white precipitate (the crude product and hydrazinium hydrochloride) under a nitrogen atmosphere.

  • Wash the crude product with cold, anhydrous diethyl ether to remove unreacted starting materials and soluble byproducts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

  • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Hydrazine Hydrate, PCl₃, Ether) setup_apparatus Set up Reaction Apparatus (3-neck flask, N₂ atmosphere) prep_reagents->setup_apparatus cool_hydrazine Cool Hydrazine Solution (0-5 °C) setup_apparatus->cool_hydrazine add_pcl3 Slowly Add PCl₃ cool_hydrazine->add_pcl3 stir_cold Stir at 0-5 °C add_pcl3->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt heat Optional Heating (40-50 °C) warm_rt->heat filter_product Filter Crude Product heat->filter_product wash_product Wash with Cold Ether filter_product->wash_product recrystallize Recrystallize wash_product->recrystallize dry_product Dry Under Vacuum recrystallize->dry_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield reagent_quality Poor Reagent Quality low_yield->reagent_quality temperature Incorrect Temperature Control low_yield->temperature stoichiometry Suboptimal Stoichiometry low_yield->stoichiometry side_reactions Side Reactions low_yield->side_reactions use_fresh Use Fresh/Anhydrous Reagents reagent_quality->use_fresh maintain_low_temp Maintain Low Initial Temp. temperature->maintain_low_temp excess_hydrazine Use Excess Hydrazine stoichiometry->excess_hydrazine side_reactions->maintain_low_temp inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Advanced Purification of Phosphonous Dihydrazide Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of phosphonous dihydrazide products. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

Recrystallization Issues

Question: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, particularly with polar compounds like phosphonous dihydrazides. It often occurs when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often favors oil formation over crystallization.

  • Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Alternatively, add a small "seed" crystal of the pure compound to provide a nucleation site for crystal growth.

Question: My this compound product will not crystallize from the solution, even after cooling.

Answer: Failure to crystallize is typically due to either using too much solvent or the presence of impurities that inhibit crystal formation. Consider the following troubleshooting steps:

  • Reduce Solvent Volume: If the solution is too dilute, the compound will remain in the solution even at low temperatures. Gently heat the solution and evaporate some of the solvent to increase the concentration.

  • Induce Crystallization: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization.

  • Change the Solvent: The chosen solvent may not be appropriate for your specific this compound. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents of varying polarities. For polar compounds like phosphonous dihydrazides, polar solvents such as ethanol or solvent mixtures like ethanol/water or acetone/water may be effective.

  • Purify Further: If significant impurities are present, they can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.

Question: How do I choose a suitable solvent for the recrystallization of my this compound product?

Answer: The ideal recrystallization solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

  • The solvent should not react with the this compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

A general rule of thumb is "like dissolves like." Since phosphonous dihydrazides are polar, polar solvents are a good starting point. A list of common recrystallization solvents is provided in the table below. It is often necessary to test several solvents on a small scale to find the optimal one.

Solvent SystemComments
Ethanol (EtOH)A versatile and commonly used solvent for compounds with some polarity.
n-Hexane/AcetoneA good mixed-solvent system for compounds that are too soluble in pure acetone.
n-Hexane/Ethyl Acetate (EA)Another useful mixed-solvent system, though sometimes less effective than n-hexane/acetone.
WaterSuitable for highly polar organic compounds. Can be effective in a mixed system with a miscible organic solvent like ethanol or acetone.
Column Chromatography Issues

Question: What type of stationary phase is suitable for the purification of phosphonous dihydrazides by column chromatography?

Answer: Due to their polar nature, phosphonous dihydrazides are typically purified using normal-phase chromatography with a polar stationary phase. Silica gel is the most common choice. The polarity of the silica gel allows for good separation of polar compounds based on their interactions with the stationary phase. For more specialized separations, alumina or other polar media can also be considered.

Question: I am seeing poor separation or tailing peaks during the column chromatography of my this compound. How can I improve this?

Answer: Poor separation and peak tailing in the column chromatography of polar compounds like phosphonous dihydrazides can be caused by several factors:

  • Inappropriate Mobile Phase: The polarity of the mobile phase is crucial. If the mobile phase is not polar enough, the compound will adhere too strongly to the silica gel, leading to tailing and slow elution. If it is too polar, the compound will elute too quickly with poor separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation. Common solvent systems include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.

  • Sample Overloading: Loading too much sample onto the column can lead to broad, poorly resolved peaks. Ensure that the amount of crude product is appropriate for the size of the column.

  • Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.

  • Compound Degradation: Some phosphonous dihydrazides may be sensitive to the acidic nature of silica gel. This can lead to degradation on the column and tailing peaks. In such cases, treating the silica gel with a small amount of a base like triethylamine before packing the column can be beneficial.

Frequently Asked Questions (FAQs)

Question: What are the common impurities in this compound products?

Answer: Impurities in this compound products can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding phosphonous dichloride or hydrazine.

  • Hydrolysis Products: Phosphonous dihydrazides can be sensitive to moisture, leading to hydrolysis of the P-N bond to form phosphonous acids or other related species.

  • Oxidation Products: The phosphorus center can be susceptible to oxidation, especially if exposed to air for prolonged periods, forming the corresponding phosphonic dihydrazide.

  • Side-Reaction Products: Depending on the synthesis route, various side products can form. For instance, reactions involving phosphonic dihydrazide have been reported to produce side products like hydrazinylphosphinic acid.

Question: What analytical techniques are best for assessing the purity of my final this compound product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is a highly effective technique for analyzing phosphorus-containing compounds.[1][2][3] The purity of the sample can be determined by integrating the signal of the main product against the signals of any phosphorus-containing impurities.[1] The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom.

    • ¹H and ¹³C NMR: These techniques provide information about the organic moieties of the molecule and can help identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from impurities. A suitable method would likely involve a polar stationary phase (e.g., C18) with a mobile phase such as acetonitrile/water.[4][5][6][7] The purity can be quantified by the relative peak areas.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and any impurities, aiding in their identification.

Question: Can you provide a general experimental protocol for the purification of a this compound?

Answer: While the optimal protocol will depend on the specific properties of the target molecule, a general workflow for the synthesis and purification of a this compound can be outlined. This workflow is a critical part of quality control for the final product.

Experimental Protocols

General Protocol for Recrystallization of a this compound
  • Solvent Selection: On a small scale, test the solubility of your crude product in various polar solvents (e.g., ethanol, isopropanol) and mixed-solvent systems (e.g., ethanol/water, acetone/water) to find a system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_qc Quality Control A Starting Materials (e.g., R-PCl2, Hydrazine) B Reaction Setup (Inert atmosphere, controlled temperature) A->B C Reaction Monitoring (TLC, 31P NMR) B->C D Quenching and Extraction C->D Reaction Complete E Drying of Organic Layer D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Primary Purification (e.g., Column Chromatography) G->H Purification I Fraction Analysis (TLC, NMR) H->I J Secondary Purification (e.g., Recrystallization) I->J K Purity Analysis (HPLC, 31P NMR, 1H NMR) J->K Analysis L Characterization (MS, IR) K->L M Final Pure Product L->M

Caption: A typical experimental workflow for the synthesis and purification of phosphonous dihydrazides.

Logical Relationship for Troubleshooting Recrystallization

G Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form Cool->Crystals Success NoCrystals No Crystals Form Cool->NoCrystals Problem Oil Product Oils Out Cool->Oil Problem Filter Filter and Dry Crystals->Filter TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat and add more solvent Oil->ReheatAddSolvent Pure Pure Product Filter->Pure Evaporate Evaporate some solvent and re-cool TooMuchSolvent->Evaporate Yes SeedScratch Try seeding or scratching TooMuchSolvent->SeedScratch No Evaporate->Cool SeedScratch->Cool CoolSlowly Cool more slowly ReheatAddSolvent->CoolSlowly CoolSlowly->Cool

References

degradation pathways and stability issues of phosphonous dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation pathways and stability issues of phosphonous dihydrazide. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specialized chemical entity. Direct literature on its specific degradation pathways and stability is limited. The following information is extrapolated from established knowledge of related chemical classes, including phosphonous acids, phosphinates, hydrazides, and dihydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: Based on the functional groups present, this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. Thermal and photolytic degradation should also be considered.

  • Hydrolysis: The phosphorus-nitrogen (P-N) bonds in the dihydrazide moiety are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would lead to the formation of a phosphonous acid derivative and hydrazine. The stability of similar hydrazide conjugates has been shown to be pH-dependent, with increased stability observed as the pH approaches neutrality[1].

  • Oxidation: The phosphorus (III) center is prone to oxidation to a more stable phosphorus (V) state, forming the corresponding phosphonic dihydrazide. Additionally, the hydrazide functional groups can be oxidized, potentially leading to the formation of diimide and acyl radical intermediates, which can undergo further reactions[2][3].

  • Thermal Degradation: Hydrazine and its derivatives are known to undergo thermal decomposition[4][5][6][7]. The presence of metallic surfaces can catalyze this degradation[7]. For this compound, elevated temperatures could lead to the cleavage of P-N and N-N bonds.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products will depend on the degradation pathway:

  • Hydrolysis: Phosphonous acid and hydrazine.

  • Oxidation: Phosphonic dihydrazide, and potentially further oxidation products of the hydrazine moieties. Studies on the oxidation of similar hydrazides have shown the formation of corresponding carboxylic acids[2][3].

  • Thermal Decomposition: Ammonia, nitrogen gas, and hydrogen gas are common products of hydrazine decomposition[4][6].

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is expected to be significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the P-N bond[8][9]. Generally, compounds with hydrazide linkages exhibit greater stability near neutral pH[1].

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It should be protected from moisture, oxygen, and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. For solutions, buffered systems at or near neutral pH may improve stability.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

A5: While specific compatibility studies for this compound are not available, potential incompatibilities can be inferred. Excipients with significant moisture content, acidic or basic properties, or those containing oxidizing agents should be used with caution. It is crucial to conduct compatibility studies with selected excipients early in the pre-formulation stage[6][10][11].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of potency in an aqueous formulation over a short period. Hydrolysis of the P-N bond.Investigate the effect of pH on stability and consider formulating in a buffered solution, ideally near neutral pH. Lyophilization to produce a solid form for reconstitution is another option.
Appearance of unexpected peaks in HPLC analysis of a stored sample. Oxidative degradation.Store the compound and its formulations under an inert atmosphere. Consider the addition of antioxidants, after confirming their compatibility. Protect from light.
Discoloration or gas evolution upon heating. Thermal decomposition.Avoid high temperatures during manufacturing and storage. If heating is necessary, it should be done for the shortest possible duration and under controlled conditions.
Variability in experimental results between batches. Inconsistent storage conditions or exposure to environmental factors.Ensure all batches are stored under identical, controlled conditions (temperature, humidity, light, and atmosphere). Use validated analytical methods to track stability.

Quantitative Stability Data

Due to the lack of specific experimental data for this compound, the following table presents hypothetical stability data based on the known behavior of related compounds to illustrate how such data would be presented.

Table 1: Hypothetical Half-life (t½) of this compound under Various Conditions

Condition Parameter Value Hypothetical Half-life (t½)
Hydrolytic Stability pH 3.0 (37°C)Aqueous Buffer12 hours
pH 7.0 (37°C)Aqueous Buffer15 days
pH 9.0 (37°C)Aqueous Buffer20 hours
Oxidative Stability 3% H₂O₂ (25°C)Aqueous Solution2 hours
Thermal Stability 60°CSolid State5 days
Photostability ICH Option 2Solid StateUnstable, significant degradation after 24 hours

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound. These studies are essential for developing stability-indicating analytical methods[12][13][14][15].

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.
  • Analyze the samples using a suitable analytical technique like HPLC or LC-MS.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
  • At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).
  • Analyze the samples by HPLC or LC-MS.

3. Thermal Degradation:

  • Place a sample of solid this compound in a controlled temperature oven (e.g., 80°C).
  • At specified time points, remove the sample, allow it to cool, and prepare a solution for analysis.
  • Analyze the samples by HPLC or LC-MS.

4. Photolytic Degradation:

  • Expose a sample of solid this compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
  • Maintain a dark control sample under the same conditions but protected from light.
  • After the exposure period, prepare solutions from both the exposed and control samples for analysis.
  • Analyze the samples by HPLC or LC-MS.

Protocol 2: Analytical Method for Degradation Monitoring

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways PD This compound (P-III) PA Phosphonous Acid Derivative PD->PA  Hydrolysis (+ H2O, H+ or OH-) H Hydrazine PD->H  Hydrolysis (+ H2O, H+ or OH-) POND Phosphonic Dihydrazide (P-V) PD->POND Oxidation TD Thermal Degradation Products (NH3, N2, H2) PD->TD Thermal Stress Experimental_Workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidant, Heat, Light) start->stress analysis Stability-Indicating HPLC/LC-MS Analysis stress->analysis identify Identify Degradation Products analysis->identify method Develop Stability-Indicating Method analysis->method pathway Elucidate Degradation Pathways identify->pathway

References

preventing by-product formation in reactions involving phosphonous dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonous dihydrazide and its derivatives. The focus is on identifying and preventing the formation of common by-products to improve reaction efficiency, product purity, and yield.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and analytical data (TLC, LC-MS) shows multiple impurities. What are the most common by-products?

A1: The most common by-products in reactions involving this compound stem from its inherent reactivity. The primary culprits are typically:

  • Oxidation Products: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), forming the corresponding phosphonic dihydrazide. This can occur in the presence of atmospheric oxygen or other oxidizing agents.

  • Hydrolysis Products: The phosphorus-nitrogen (P-N) bonds can be labile, especially in the presence of water, leading to the formation of phosphonous acid and free hydrazine. The undesired formation of hydrazide as a hydration product has been noted in related syntheses.[1]

  • Cyclization or Condensation Products: Intramolecular or intermolecular reactions can occur, particularly at elevated temperatures, leading to cyclic phosphazanes or other condensed structures. A similar reactivity pattern has been observed in the Vilsmeier-Haack reaction of phosphonic dihydrazide, which leads to a triazaphosphole ring system.[2]

Q2: How can I prevent the oxidation of my this compound starting material or product?

A2: Preventing oxidation is critical for maintaining the integrity of the P(III) center. The following precautions are recommended:

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as dry argon or nitrogen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Fresh Reagents: Use freshly distilled or purified reagents to avoid introducing peroxide impurities.

  • Low Temperatures: If the reaction chemistry allows, maintaining a low temperature can decrease the rate of oxidation.

Q3: I suspect hydrolysis is compromising my reaction. What are the definitive signs and how can I mitigate this issue?

A3: The presence of phosphonous acid or free hydrazine in your crude reaction mixture are strong indicators of hydrolysis. To prevent this:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Drying Agents: In reactions where water is a potential by-product, the addition of a suitable drying agent can be beneficial.[1]

  • Control of pH: The stability of P-N bonds can be pH-dependent. Buffering the reaction mixture may be necessary in some cases. The by-product of some crosslinking reactions involving dihydrazides is solely water, which can then participate in hydrolysis.[3]

Q4: What are the best general-purpose solvents and temperature ranges for reactions with this compound?

A4: The optimal conditions are highly dependent on the specific reaction. However, based on optimization studies of related phosphonyl compounds, some general guidelines can be provided.[4] Non-polar aprotic solvents (e.g., toluene, dioxane) or polar aprotic solvents (e.g., CH₂Cl₂, MeCN) are often good starting points.[4] Reactions are typically run at room temperature or below to minimize side reactions, though some condensations may require heating. It is crucial to perform an optimization screen for each new reaction.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common issues encountered in reactions involving this compound.

G start Problem: Low Yield / Multiple By-products cause1 Suspicion: Oxidation start->cause1 cause2 Suspicion: Hydrolysis start->cause2 cause3 Suspicion: Thermal Decomposition / Condensation start->cause3 solution1 Action: - Use degassed solvents - Maintain inert (N2/Ar) atmosphere - Check reagents for peroxides cause1->solution1 solution2 Action: - Use anhydrous solvents - Dry all glassware thoroughly - Add a drying agent if applicable cause2->solution2 solution3 Action: - Run reaction at lower temperature - Optimize reaction time - Ensure controlled reagent addition cause3->solution3

Caption: Troubleshooting workflow for common reaction issues.

Key By-Product Formation Pathways

The diagram below illustrates the transformation of a generic this compound into its most common oxidative and hydrolytic by-products.

G reactant R-P(H)(NHNH₂)₂ (this compound) product_ox R-P(O)(NHNH₂)₂ (Oxidized By-product) reactant->product_ox [O] (e.g., Air) product_hy R-P(H)(OH)₂ + 2 N₂H₄ (Hydrolysis By-products) reactant->product_hy + 2 H₂O (Moisture) G n1 1. Prepare Anhydrous Reagents & Dry Glassware n2 2. Assemble Reaction Under Inert Atmosphere (Ar/N₂) n1->n2 n3 3. Controlled/Slow Addition of Reagents at Low Temp n2->n3 n4 4. Monitor Reaction (TLC / LC-MS) n3->n4 n5 5. Gentle Work-up (Low Temp Evaporation) n4->n5 n6 6. Purify by Crystallization (Avoids Silica Gel) n5->n6

References

challenges and solutions for scaling up phosphonous dihydrazide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of phosphonous dihydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from lab to pilot scale?

A1: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reaction Control: The reaction of a phosphonous acid derivative with hydrazine is often exothermic. Maintaining precise temperature control in larger reactors is critical to prevent runaway reactions and the formation of impurities.

  • Reagent Handling and Safety: Hydrazine is a highly toxic and potentially explosive substance. Handling large quantities requires specialized equipment and stringent safety protocols.[1][2][3][4]

  • Mixing Efficiency: Ensuring homogenous mixing in large volume reactors is crucial for consistent product quality and yield. Inadequate mixing can lead to localized "hot spots" and side reactions.

  • Product Isolation and Purification: Isolating and purifying this compound at a larger scale can be challenging. Methods like crystallization may require optimization to achieve the desired purity and crystal morphology.[5][6]

  • Waste Management: The synthesis can generate hazardous waste streams that need to be managed and disposed of in accordance with regulations.

Q2: What are the critical safety precautions when working with hydrazine?

A2: Hydrazine is a hazardous material, and strict safety protocols are mandatory.[1][2][3][4]

  • Always handle hydrazine and its solutions in a well-ventilated fume hood.[3]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a flame-resistant lab coat.[1][2]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • Keep hydrazine away from heat, sparks, and open flames. It is flammable and can form explosive mixtures with air.[2]

  • Store hydrazine in tightly sealed containers in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[2]

Q3: How can I improve the yield of my this compound synthesis?

A3: Low yields can often be attributed to several factors. Consider the following to improve your yield:

  • Purity of Starting Materials: Ensure the phosphonous acid derivative and hydrazine hydrate are of high purity. Impurities can lead to side reactions.

  • Reaction Temperature: Optimize the reaction temperature. While the reaction is often exothermic, some systems may require gentle heating to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).

  • Stoichiometry of Reactants: Carefully control the molar ratio of the phosphonous acid derivative to hydrazine. An excess of hydrazine is often used to drive the reaction to completion, but a large excess can complicate purification.

  • Efficient Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.

  • Inert Atmosphere: Some phosphonous acid derivatives may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

Q4: What are the recommended methods for purifying crude this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid hydrazides.[5] The selection of an appropriate solvent system is crucial. Common solvents for hydrazide recrystallization include ethanol, methanol, and acetonitrile.[6]

  • Slurry Washing: Washing the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective purification step.[5]

  • Column Chromatography: For high-purity requirements or to separate closely related impurities, column chromatography using silica gel may be necessary.[5] A polar mobile phase is typically required for hydrazides.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Poor mixing- Check the purity and activity of starting materials.- Optimize the reaction temperature. Use a temperature probe to monitor the internal reaction temperature.- Ensure adequate agitation for the scale of the reaction.
Formation of Oily or Gummy Product - Presence of impurities- Incomplete reaction- Product is an oil at room temperature- Analyze the crude product to identify impurities and adjust purification strategy.- Extend the reaction time or increase the temperature slightly.- Try triturating the oil with a non-polar solvent like cold pentane or hexane to induce solidification.[6]
Product is Difficult to Filter - Very fine crystals- Product is hygroscopic- Optimize the crystallization process to obtain larger crystals (e.g., slower cooling).- Filter under an inert and dry atmosphere.
Discolored Product (e.g., yellow or brown) - Oxidation of starting materials or product- Side reactions at elevated temperatures- Conduct the reaction and purification under an inert atmosphere.- Maintain strict temperature control throughout the process.- Consider treating the product with a decolorizing agent like activated carbon during recrystallization.
Inconsistent Yields at Larger Scale - Inefficient heat transfer- Non-homogenous mixing- Issues with reagent addition rate- Use a reactor with a jacket for better temperature control.- Evaluate and optimize the impeller design and stirring speed.- Control the rate of addition of reagents, especially if the reaction is highly exothermic.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative example and may require optimization for specific phosphonous acid derivatives.

Materials:

  • Dialkyl phosphonate (1 equivalent)

  • Hydrazine hydrate (4 equivalents)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dialkyl phosphonate in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with vigorous stirring. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Visualizations

experimental_workflow reagents Reagents: - Dialkyl Phosphonate - Hydrazine Hydrate - Ethanol reaction Reaction Setup: - Round-bottom flask - Magnetic stirrer - Reflux condenser reagents->reaction addition Slow addition of Hydrazine Hydrate at Room Temperature reaction->addition reflux Heat to Reflux (4-6 hours) addition->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to 0-5°C monitoring->cooling filtration Vacuum Filtration & Wash with Cold Ethanol cooling->filtration drying Dry under Vacuum filtration->drying purification Recrystallization drying->purification product Pure this compound purification->product

Caption: Lab-scale synthesis workflow for this compound.

scale_up_challenges cluster_challenges Key Challenges start Lab Scale Synthesis scale_up Scaling Up Production start->scale_up heat Heat Management (Exothermic Reaction) scale_up->heat mixing Homogenous Mixing scale_up->mixing safety Reagent Safety (Hydrazine Handling) scale_up->safety purification Purification at Scale scale_up->purification

Caption: Major challenges in scaling up this compound production.

References

Technical Support Center: Refining Experimental Protocols for Phosphonous Dihydrazide Metalation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for phosphonous dihydrazide metalation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for a this compound metalation reaction?

A1: The reaction typically involves a this compound ligand and a metal salt precursor. The choice of metal salt (e.g., chlorides, nitrates, acetates) will depend on the desired final complex and the solvent system. Common metal ions include transition metals like copper, nickel, zinc, and cobalt, as well as lanthanides.

Q2: How do I choose an appropriate solvent for my reaction?

A2: The solvent choice is critical and depends on the solubility of both the this compound ligand and the metal salt. Protic solvents like methanol or ethanol are often used for dissolving the ligand and metal salts such as metal chlorides.[1] For reactions sensitive to water, dry aprotic solvents like dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) are recommended.[2]

Q3: What are the general reaction conditions for this compound metalation?

A3: Reactions are often carried out with stirring at temperatures ranging from room temperature to 50°C.[2] The reaction time can vary significantly, from 30 minutes to 48 hours, depending on the reactivity of the starting materials.[2] An inert atmosphere is often employed to prevent oxidation or side reactions.[2]

Q4: How can I confirm the formation of the desired metal complex?

A4: A variety of spectroscopic and analytical techniques can be used. FT-IR spectroscopy can show shifts in the characteristic bands of the ligand upon coordination to the metal. For instance, a shift in the C=N stretching mode confirms the coordination of the azomethine nitrogen.[3] 31P{1H} NMR spectroscopy is particularly useful for phosphorus-containing ligands, with a downward shift of the signal confirming complex formation.[2] Other valuable techniques include UV-Vis spectroscopy, mass spectrometry, and elemental analysis.[1][3] For crystalline products, single-crystal X-ray diffraction provides definitive structural information.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor solubility of reactants. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Ligand degradation. 5. Incorrect stoichiometry.1. Use a co-solvent system or a different solvent in which both reactants are soluble. 2. Test a range of solvents with varying polarities. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation. Ensure the ligand is pure before starting the reaction. 5. Vary the metal-to-ligand molar ratio to find the optimal stoichiometry.[1]
Formation of a Precipitate that is not the Desired Product 1. Formation of insoluble metal hydroxides (if water is present). 2. The product is insoluble in the reaction solvent. 3. Side reactions leading to insoluble byproducts.1. Use dry solvents and an inert atmosphere. If using a protic solvent, consider adding a small amount of acid to prevent hydroxide formation. 2. Attempt to dissolve the precipitate in a different solvent. If it is the desired product, this solvent can be used for purification. 3. Analyze the precipitate to identify its composition and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions.
Difficulty in Product Purification 1. Product is an oil or is not easily crystallized. 2. Presence of unreacted starting materials or byproducts.1. Try recrystallization from different solvent systems. Slow diffusion of a non-solvent into a concentrated solution of the product can induce crystallization.[2] If the product remains an oil, column chromatography may be an option. 2. Wash the crude product with a solvent that dissolves the impurities but not the product.[2] Column chromatography is a common method for separating the desired complex from impurities.
Characterization Data is Inconclusive 1. Product is impure. 2. The complex is unstable and decomposes during analysis. 3. Incorrect structural assignment.1. Re-purify the product using the methods described above. 2. Perform analyses at lower temperatures if possible. Ensure the sample is handled under an inert atmosphere if it is air-sensitive. 3. Utilize a combination of analytical techniques (e.g., NMR, IR, Mass Spec, Elemental Analysis) to build a complete picture of the complex's structure.

Detailed Experimental Protocols

General Protocol for the Synthesis of a Transition Metal Complex with a this compound Ligand
  • Ligand Preparation: Dissolve the this compound ligand (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dry dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl2, Ni(NO3)2) (1 equivalent, or other desired stoichiometric ratio) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. If the reaction is air or moisture sensitive, perform this step under an inert atmosphere of argon or nitrogen.[2]

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., room temperature or up to 50°C) for a specified period (e.g., 2-24 hours).[2] Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.

  • Isolation of Product: If a precipitate forms, collect it by filtration. Wash the solid with the reaction solvent or another suitable solvent to remove unreacted starting materials.[2] If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Recrystallize the crude product from a suitable solvent or solvent mixture to obtain a pure crystalline solid.[2]

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final complex using appropriate analytical techniques such as FT-IR, NMR (1H, 13C, 31P), mass spectrometry, and elemental analysis.

Visualizations

Experimental Workflow for this compound Metalation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ligand Solution Ligand Solution Mixing Mixing Ligand Solution->Mixing Metal Salt Solution Metal Salt Solution Metal Salt Solution->Mixing Stirring Stirring Mixing->Stirring Reaction Conditions (Temp, Time, Atmosphere) Isolation Isolation Stirring->Isolation Precipitation/Filtration Purification Purification Isolation->Purification Recrystallization/ Chromatography Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: A generalized workflow for the synthesis of metal complexes.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield Start Low/No Yield Solubility Are reactants soluble? Start->Solubility Solvent Is solvent appropriate? Solubility->Solvent Yes ChangeSolvent Change solvent/ Use co-solvent Solubility->ChangeSolvent No Temp Is temperature optimal? Solvent->Temp Yes TestSolvents Screen different solvents Solvent->TestSolvents No Degradation Is ligand stable? Temp->Degradation Yes IncreaseTemp Increase temperature Temp->IncreaseTemp No Stoichiometry Is stoichiometry correct? Degradation->Stoichiometry Yes UseInert Use inert atmosphere Degradation->UseInert No Success Improved Yield Stoichiometry->Success Yes VaryRatio Vary metal:ligand ratio Stoichiometry->VaryRatio No ChangeSolvent->Solubility TestSolvents->Solvent IncreaseTemp->Temp UseInert->Degradation VaryRatio->Stoichiometry

Caption: A decision tree for troubleshooting low product yields.

References

methods to prevent the hydrolysis of phosphonous dihydrazide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of phosphonous dihydrazide in solution. Due to the limited specific literature on this compound, this guide focuses on general principles of stabilizing related organophosphorus and hydrazide compounds. It provides a framework for systematic troubleshooting and optimization of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary cause of degradation is expected to be hydrolysis, which involves the cleavage of the phosphorus-nitrogen (P-N) bonds by water. This reaction can be catalyzed by the presence of acids or bases in the solution.

Q2: What are the key factors that influence the rate of hydrolysis?

The main factors influencing the hydrolysis rate of this compound are:

  • pH of the solution: Both acidic and basic conditions can catalyze the breakdown of the molecule. For many hydrazide-containing compounds, stability is greatest near a neutral pH.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.

  • Solvent Composition: The polarity and protic nature of the solvent can influence the stability of the compound.

  • Presence of Catalysts: Metal ions or other species in the solution could potentially catalyze degradation.

Q3: What are the likely products of this compound hydrolysis?

While specific studies on this compound are scarce, hydrolysis of the P-N bond would likely result in the formation of phosphonous acid and hydrazine. Depending on the specific conditions, further reaction products could also be formed.

Q4: How can I monitor the degradation of my this compound solution?

You can monitor the degradation by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR): To observe the change in the phosphorus chemical environment as hydrolysis proceeds.

  • Mass Spectrometry (MS): To identify the masses of the parent compound and its hydrolysis products.

Troubleshooting Guide: Unstable this compound Solutions

If you are observing rapid degradation of your this compound solution, follow this troubleshooting guide to identify and mitigate the cause.

Step 1: Characterize the Instability

Before making changes, it is crucial to establish a baseline for the instability.

Experimental Protocol: Baseline Stability Assessment

  • Prepare a stock solution of this compound in your standard solvent system.

  • Divide the solution into several aliquots.

  • Store the aliquots under your standard experimental conditions (e.g., temperature, lighting).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the aliquots and analyze it using a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining this compound.

  • Record the data in a table similar to the one below.

Data Presentation: Baseline Stability Data

Time (hours)Concentration of this compound (e.g., mg/mL)% Remaining
0[Initial Concentration]100%
1[Concentration at 1h]X%
2[Concentration at 2h]Y%
4[Concentration at 4h]Z%
8[Concentration at 8h]A%
24[Concentration at 24h]B%
Step 2: Investigate the Effect of pH

The pH of the solution is a critical factor in the stability of compounds with P-N bonds.

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 5, 6, 7, 8).

  • Prepare solutions of this compound in each of these buffers.

  • Store all solutions at a constant temperature.

  • Monitor the concentration of this compound over time in each buffered solution as described in Step 1.

  • Record and compare the degradation rates at different pH values.

Data Presentation: pH vs. Stability

pHHalf-life (t½) of this compound (hours)
4.0[Calculated Half-life]
5.0[Calculated Half-life]
6.0[Calculated Half-life]
7.0[Calculated Half-life]
8.0[Calculated Half-life]
Step 3: Evaluate the Influence of Temperature

Lowering the temperature is a common strategy to slow down degradation reactions.

Experimental Protocol: Temperature Effect Study

  • Prepare multiple aliquots of your this compound solution in the solvent system that provided the best stability in the pH study.

  • Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Monitor the concentration of this compound over time at each temperature.

  • Determine the degradation rate at each temperature.

Data Presentation: Temperature vs. Stability

Temperature (°C)Half-life (t½) of this compound (hours)
4[Calculated Half-life]
Room Temperature (e.g., 25)[Calculated Half-life]
37[Calculated Half-life]

Visualizations

Hydrolysis_Pathway PDH This compound (R-P(H)(N-NH2)2) Intermediate Hydrolysis Intermediate PDH->Intermediate Nucleophilic Attack H2O Water (H2O) H2O->Intermediate Catalyst Acid (H+) or Base (OH-) Catalyst->Intermediate PA Phosphonous Acid (R-P(H)(OH)2) Intermediate->PA P-N Bond Cleavage Hydrazine Hydrazine (H2N-NH2) Intermediate->Hydrazine P-N Bond Cleavage

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting_Workflow start Start: Unstable Solution step1 Step 1: Baseline Stability Assessment start->step1 step2 Step 2: pH Optimization Study step1->step2 step3 Step 3: Temperature Effect Study step2->step3 decision Is Stability Acceptable? step3->decision end_yes End: Optimized Conditions Found decision->end_yes Yes end_no Consider Further Optimization (e.g., Solvent, Additives) decision->end_no No

Caption: Troubleshooting workflow for stabilizing this compound solutions.

References

Technical Support Center: Optimizing Catalyst Efficiency with Phosphorus-Nitrogen Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific ligand class "phosphonous dihydrazide" is not widely documented in the reviewed literature. This guide is therefore based on closely related and more extensively studied phosphorus-nitrogen (P-N) ligand systems, such as phosphino hydrazones and other P-N-N architectures. The principles and troubleshooting steps provided are expected to be highly relevant for researchers working with similar ligand structures.

Frequently Asked Questions (FAQs)

Q1: My this compound ligand appears to be air-sensitive and decomposes upon storage. How can I improve its stability?

A1: Many phosphine-based ligands, especially those with electron-rich phosphorus centers, are susceptible to oxidation.[1][2] To mitigate this, ensure all synthesis and handling are performed under an inert atmosphere (e.g., argon or nitrogen). Store the purified ligand in a sealed vial inside a glovebox or desiccator. If the ligand is a solid, storing it at low temperatures (-20°C) can also slow down decomposition.

Q2: I am having trouble forming a stable metal complex with my P-N ligand. What are the critical factors to consider?

A2: The formation of a stable metal complex depends on several factors including the choice of metal precursor, the solvent, and the reaction conditions. The electronic and steric properties of your ligand are also crucial.[1][3] Ensure your ligand and metal precursor are pure and used in the correct stoichiometric ratio. The solvent should be anhydrous and deoxygenated. Gentle heating may be required to facilitate complexation, but excessive heat can lead to decomposition. It is also important to select a metal precursor with a labile ligand that can be easily displaced by your this compound ligand.

Q3: My catalyst shows low or no activity in the desired reaction. What are the potential causes and how can I troubleshoot this?

A3: Low catalytic activity can stem from several issues:

  • Catalyst Activation: The pre-catalyst may not be efficiently converting to the active catalytic species under the reaction conditions. An induction period might be necessary, or the use of an activating agent could be required.

  • Ligand Decomposition: The ligand may not be stable under the catalytic conditions (e.g., high temperature, presence of certain reagents).

  • Incorrect Metal-to-Ligand Ratio: The ratio of metal to ligand can significantly influence the formation of the active species. It is advisable to screen different ratios.

  • Inhibitors: Impurities in the substrate or solvent can act as catalyst poisons. Ensure all reagents are of high purity.

Q4: How do the electronic and steric properties of my this compound ligand influence catalyst performance?

A4: The electronic and steric properties of phosphine ligands are key to catalyst performance.[1][2]

  • Electronic Effects: Electron-donating groups on the ligand increase the electron density on the metal center, which can promote oxidative addition, a key step in many catalytic cycles.

  • Steric Effects: The bulkiness of the ligand (often described by the cone angle) can influence the coordination number of the metal, the stability of the complex, and the selectivity of the reaction. Fine-tuning these properties by modifying the substituents on the phosphorus or hydrazide moieties can lead to significant improvements in catalyst efficiency.

Troubleshooting Guides

Issue 1: Low Yield in a Cross-Coupling Reaction
Symptom Possible Cause Suggested Solution
Reaction is sluggish or stalls.Inefficient catalyst activation.Try pre-forming the active catalyst or adding a reducing agent to facilitate the reduction of a pre-catalyst.
Catalyst deactivation.Lower the reaction temperature, use a more robust ligand, or decrease the reaction time.
Significant amount of starting material remains.Low catalyst loading.Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).
Poor solubility of the catalyst.Change to a solvent system in which the catalyst is more soluble.
Formation of side products.Incorrect reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress by TLC or GC to avoid over-running.
Non-optimal base or solvent.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and solvents.
Issue 2: Inconsistent Catalytic Performance
Symptom Possible Cause Suggested Solution
Batch-to-batch variation in yield.Inconsistent ligand or catalyst purity.Ensure rigorous purification and characterization (e.g., NMR, elemental analysis) of the ligand and catalyst.
Presence of moisture or oxygen.Use anhydrous and deoxygenated solvents and reagents. Perform reactions under a strict inert atmosphere.
Gradual decrease in activity over time.Catalyst poisoning from the substrate or reagents.Purify substrates and reagents before use (e.g., by distillation or recrystallization).

Data Presentation

Table 1: Performance of Palladium Complexes with Phosphino Hydrazone Ligands in Cu-Free Sonogashira Cross-Coupling
EntryAryl HalideAlkyneCatalyst Loading (mol%)SolventBaseYield (%)Reference
1IodobenzenePhenylacetylene1TolueneEt₃N96[4]
24-IodotoluenePhenylacetylene1TolueneEt₃N95[4]
34-IodoanisolePhenylacetylene1TolueneEt₃N93[4]
Table 2: Catalytic Activity of Palladium Pincer Complexes in Suzuki-Miyaura Cross-Coupling
EntryAryl HalideBoronic AcidCatalystYield (%)Reference
14-BromotoluenePhenylboronic acidComplex 4~100[5]
24-BromotoluenePhenylboronic acidComplex 5~100[5]

Experimental Protocols

Protocol 1: General Synthesis of a Phosphino Hydrazone Ligand

This protocol is based on the modular synthesis of phosphino hydrazones.[4]

  • Dissolve the Aryl Hydrazine: In a round-bottom flask, dissolve 1 equivalent of the desired aryl hydrazine in an appropriate solvent (e.g., ethanol).

  • Add the Phosphine Aldehyde: To the solution, add 1 equivalent of 3-(diphenylphosphino)propanal.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield the pure phosphino hydrazone ligand.

  • Characterization: The structure and purity of the ligand should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Formation of a Palladium(II) Complex
  • Dissolve the Ligand: In a Schlenk flask under an inert atmosphere, dissolve 2 equivalents of the phosphino hydrazone ligand in anhydrous, deoxygenated dichloromethane.

  • Add Palladium Precursor: To this solution, add 1 equivalent of a suitable palladium(II) precursor (e.g., [PdCl₂(cod)] or [PdCl₂(MeCN)₂]).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: The resulting palladium complex may precipitate. If so, it can be collected by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If it remains in solution, the solvent can be removed under vacuum to yield the crude complex.

  • Purification: The complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: The structure of the palladium complex should be confirmed by NMR spectroscopy, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can provide definitive structural information.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general procedure based on the use of palladium pincer complexes.[5]

  • Prepare the Reaction Mixture: In a reaction vessel, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol).

  • Add Catalyst: Add the palladium complex (e.g., 0.5-1 mol%).

  • Add Solvent: Add the solvent (e.g., a mixture of ethanol and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 1-24 hours), monitoring the progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction L1 Reactants (Aryl Hydrazine + Phosphine Aldehyde) L2 Condensation Reaction L1->L2 L3 Purification (Recrystallization) L2->L3 L4 Characterization (NMR, MS) L3->L4 C1 Ligand + Metal Precursor L4->C1 Pure Ligand C2 Complexation C1->C2 C3 Purification C2->C3 C4 Characterization (NMR, X-ray) C3->C4 R1 Substrates + Catalyst + Base C4->R1 Characterized Catalyst R2 Reaction Optimization (Temp, Time, Solvent) R1->R2 R3 Product Isolation R2->R3 R4 Analysis (Yield, Purity) R3->R4

Caption: Workflow for Synthesis and Catalytic Application of P-N Ligands.

Troubleshooting_Catalyst_Efficiency start Low Catalyst Efficiency q1 Is the ligand pure and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the metal complex correctly formed? a1_yes->q2 s1_no Re-purify ligand. Handle under inert atmosphere. a1_no->s1_no Action a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions optimal? a2_yes->q3 s2_no Verify stoichiometry. Use anhydrous/deoxygenated solvent. a2_no->s2_no Action a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is catalyst activation occurring? a3_yes->q4 s3_no Screen temperature, solvent, and base. a3_no->s3_no Action a4_no No q4->a4_no end Consult further literature q4->end If still low s4_no Consider pre-activation or additives. a4_no->s4_no Action

Caption: Decision Tree for Troubleshooting Low Catalyst Efficiency.

Catalytic_Cycle A [Pd(0)L] B [Pd(II)(Ar)(X)L] A->B Oxidative Addition C [Pd(II)(Ar)(Ar')L] B->C Transmetalation C->A Reductive Elimination ArAr Ar-Ar' C->ArAr ArX Ar-X ArX->B ArB Ar'-B(OR)₂ ArB->C

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

References

Validation & Comparative

Structural Validation of Phosphonous Dihydrazide Compounds: A Comparative Guide Based on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and potential as a therapeutic agent. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in crystalline solids, providing unequivocal structural validation.

This guide offers a comprehensive overview of the structural validation of phosphonous dihydrazide compounds using single-crystal X-ray crystallography. While a direct comparison of experimentally determined structures is currently limited by the scarcity of published crystallographic data for this specific class of compounds, this document outlines the established workflow, experimental protocols, and key analytical parameters that are essential for their structural characterization.

Experimental Workflow for Structural Validation

The structural validation of a novel this compound compound by X-ray crystallography follows a well-defined pipeline, from initial synthesis to the final refined crystal structure. This process is crucial for confirming the molecular connectivity, stereochemistry, and intermolecular interactions.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A Comparative Guide to Analytical Methods for Assessing the Purity of Synthesized Phosphonous Dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds such as phosphonous dihydrazide is a critical step in drug discovery and development. Ensuring the purity of these synthesized molecules is paramount for accurate downstream biological evaluation and for meeting regulatory standards. This guide provides a comparative overview of key analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation to aid in method selection.

Introduction to Purity Assessment

This compound, a molecule containing a phosphorus-carbon bond and two hydrazide functional groups, presents unique analytical challenges. The presence of both organophosphorus and hydrazide moieties necessitates a multi-faceted analytical approach to identify and quantify potential impurities, which may include unreacted starting materials, by-products, or degradation products. The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation of impurities, or high-throughput screening.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and traditional titration methods. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information it provides.

Quantitative Data Summary

The following table summarizes hypothetical performance data for the three discussed analytical methods to provide a clear comparison of their key performance characteristics.

Parameter ³¹P NMR ¹H NMR Reverse-Phase HPLC-UV Acid-Base Titration
Principle Measures the chemical shift of phosphorus-31 nuclei.Measures the chemical shift of protons.Separation based on polarity with UV detection.Neutralization of basic hydrazide groups.
Purity Determination Quantitative integration of signals.Quantitative integration of signals.Peak area percentage of the main component.Molarity determination.
Hypothetical Purity (%) 99.2 ± 0.298.9 ± 0.399.5 ± 0.198.5 ± 0.5
Limit of Detection (LOD) ~0.1%~0.1%~0.01%~1%
Limit of Quantification (LOQ) ~0.3%~0.3%~0.05%~2%
Analysis Time per Sample ~10 minutes~10 minutes~20 minutes~15 minutes
Strengths Excellent for identifying phosphorus-containing impurities. Provides structural information.Provides structural information on all proton-containing species.High sensitivity and resolution for separating impurities.Simple, inexpensive, and provides absolute quantification.
Limitations Lower sensitivity compared to HPLC. Requires a soluble sample.Signal overlap can complicate quantification.Requires a chromophore for UV detection. Less structural information.Non-specific for hydrazide-containing impurities. Lower precision.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific properties of the synthesized this compound and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds. Both ³¹P and ¹H NMR are highly valuable.

a) ³¹P NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a phosphorus probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei (typically 5-10 seconds to ensure full relaxation for accurate quantification).

    • Number of Scans: 64-128 scans, depending on the sample concentration.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

  • Data Analysis: Process the spectrum using appropriate software. The purity is calculated by integrating the area of the main this compound signal relative to the total area of all phosphorus-containing signals.

b) ¹H NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ³¹P NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16-32 scans.

    • Reference: Tetramethylsilane (TMS) at δ = 0 ppm.

  • Data Analysis: Integrate the signals corresponding to the protons of the this compound and compare the integral values to those of known impurities or an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for separating and quantifying impurities in a sample. A reverse-phase method with UV detection is commonly used for compounds with chromophores.

  • Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm or a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Acid-Base Titration

Titration can be used to determine the total basic content (from the hydrazide groups) in the sample, providing a measure of the overall purity in terms of the active substance.

  • Sample Preparation: Accurately weigh about 100-200 mg of the this compound and dissolve it in 50 mL of deionized water or a suitable organic solvent.

  • Instrumentation: A calibrated burette, a pH meter or a suitable indicator (e.g., methyl orange).

  • Titration:

    • Titrant: Standardized 0.1 M hydrochloric acid (HCl).

    • Procedure: Slowly add the HCl titrant to the sample solution while continuously stirring and monitoring the pH.

    • Endpoint: The endpoint is reached at the equivalence point, which can be determined from the inflection point of the titration curve or by a distinct color change of the indicator.

  • Data Analysis: Calculate the molarity of the this compound based on the volume of HCl used to reach the endpoint and the stoichiometry of the reaction. The purity is then calculated by comparing the experimental molarity to the theoretical molarity of a 100% pure sample.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the purity assessment of a synthesized compound, from initial synthesis to final purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Workup Purification (e.g., Crystallization, Chromatography) Synthesis->Workup Sampling Representative Sampling Workup->Sampling Dissolution Dissolution in Appropriate Solvent Sampling->Dissolution NMR NMR (¹H, ³¹P) Dissolution->NMR HPLC HPLC-UV Dissolution->HPLC Titration Titration Dissolution->Titration DataProcessing Data Processing & Integration NMR->DataProcessing HPLC->DataProcessing Titration->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Report Final Report PurityCalc->Report

Caption: General workflow for purity assessment of synthesized compounds.

Conclusion

The purity assessment of synthesized this compound requires a thoughtful selection of analytical methods. For comprehensive structural confirmation and identification of phosphorus-containing impurities, ³¹P NMR is indispensable. HPLC-UV offers superior sensitivity for detecting and quantifying a wide range of impurities, making it ideal for final purity verification. Acid-base titration , while less specific, provides a simple and cost-effective method for determining the absolute content of the active substance. A combination of these methods is often employed to gain a complete and reliable picture of the compound's purity, ensuring the quality and integrity of the material for its intended research or developmental applications.

A Comparative Spectroscopic Investigation of a Phosphoric Dihydrazide Derivative and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectral characteristics of a representative phosphoric dihydrazide compound and its precursors, diethyl phosphite and hydrazine, provides valuable insights for researchers and professionals in drug development and materials science. While data on the specific phosphonous dihydrazide remains elusive in surveyed literature, this guide offers a comparative framework using a closely related phosphoric acid dihydrazide derivative, for which experimental data is available.

This guide presents a comparative spectroscopic analysis, focusing on the key vibrational and nuclear magnetic resonance signatures that differentiate the final hydrazide product from its starting materials. The data is compiled from various spectroscopic databases and peer-reviewed literature to ensure a comprehensive overview.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of a representative phosphoric dihydrazide derivative, diethyl phosphite, and hydrazine. These datasets are essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
Phosphoric Dihydrazide Derivative ~3300-3100 (broad), ~1630, ~1250, ~1020N-H stretching, N-H bending, P=O stretching, P-O-C stretching
Diethyl Phosphite ~2980, ~2440 (broad), ~1260, ~1030C-H stretching, P-H stretching, P=O stretching, P-O-C stretching
Hydrazine [1]~3350-3150 (broad), ~1600N-H stretching, N-H bending (scissoring)

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusChemical Shift (ppm)Multiplicity / Coupling ConstantsAssignment
Phosphoric Dihydrazide Derivative ¹HVariable (broad signals)--NH-NH₂ protons
¹³CVariable-Carbonyl and alkyl carbons from carbazate moiety
³¹PVariable (typically 10-30 ppm)Singlet or multiplet depending on structureP(O)(NHNH₂)₂ core
Diethyl Phosphite [2][3][4]¹H~6.8, ~4.1, ~1.3Doublet (¹JPH ≈ 700 Hz), Quartet, TripletP-H, -O-CH₂-, -CH₃
¹³C~62, ~16--O-CH₂-, -CH₃
³¹P[4]~7.0Multiplet(EtO)₂P(O)H
Hydrazine [5]¹H~3.5Singlet (broad)-NH₂

Note: Spectroscopic data for the phosphoric dihydrazide derivative are generalized from typical values for such compounds, as specific values can vary significantly with substitution.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a phosphoric dihydrazide derivative.

Synthesis of a Phosphoric Dihydrazide Derivative

This protocol is adapted from the synthesis of phosphorus(V) hydrazide compounds.

  • Reaction Setup: A solution of a suitable carbazate (derived from hydrazine) in a dry, inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Precursor Addition: A dichlorophosphoryl intermediate (e.g., phenylphosphonic dichloride) is dissolved in the same dry solvent and added dropwise to the carbazate solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the final phosphoric hydrazide compound.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples are typically analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl or KBr plates. The spectra are recorded in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C, and 85% phosphoric acid for ³¹P).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or chemical ionization (CI) to determine the molecular weight of the synthesized compound.

Visualizing the Synthetic and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the analytical workflow for the characterization of the phosphoric dihydrazide derivative.

Synthesis_Pathway cluster_intermediate Intermediate cluster_product Product Diethyl_Phosphite Diethyl Phosphite Dichlorophosphoryl_Intermediate Dichlorophosphoryl Intermediate Diethyl_Phosphite->Dichlorophosphoryl_Intermediate Chlorination Hydrazine Hydrazine Phosphoric_Dihydrazide Phosphoric Dihydrazide Derivative Dichlorophosphoryl_Intermediate->Phosphoric_Dihydrazide Nucleophilic Substitution with Hydrazine Derivative

Caption: Synthetic pathway for a phosphoric dihydrazide derivative.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Product (Crude) Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Pure_Product Pure Phosphoric Dihydrazide Derivative Purification->Pure_Product IR_Spectroscopy IR Spectroscopy Pure_Product->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ³¹P) Pure_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Pure_Product->Mass_Spectrometry Final_Characterization Final Structure Confirmation IR_Spectroscopy->Final_Characterization NMR_Spectroscopy->Final_Characterization Mass_Spectrometry->Final_Characterization

Caption: Analytical workflow for product characterization.

References

A Comparative Guide to Evaluating the Crosslinking Density of Polymers with Phosphonous Dihydrazide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for evaluating the crosslinking density of polymers, with a particular focus on systems crosslinked with hydrazide-containing compounds, including a phosphorus-based analogue. The performance of these methods is supported by experimental data, offering insights for selecting the most appropriate technique for your research needs.

Introduction to Hydrazide Crosslinking

Hydrazide-based crosslinking is a widely used method for forming stable hydrogels, particularly in the biomedical field. The reaction typically involves the formation of a hydrazone bond between a hydrazide group (-CO-NH-NH₂) and an aldehyde or ketone group on the polymer backbone. This reaction is often rapid and can occur under physiological conditions. While phosphonous dihydrazide itself is not extensively documented in the literature as a crosslinker, its analogue, N,N´,N´´-tris(hexanoylhydrazide-6-yl)phosphoric triamide, has been used to crosslink aldehyde-modified hyaluronic acid (HA), providing a relevant model for a phosphorus-containing hydrazide crosslinker. This guide will use this and other common dihydrazides as examples to compare evaluation techniques.

The primary methods for quantifying the degree of crosslinking include swelling studies, rheological analysis (mechanical testing), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method interrogates the polymer network on a different level and presents its own set of advantages and limitations.

Crosslinking Reaction Mechanism

The fundamental crosslinking reaction involves the condensation of a hydrazide with an aldehyde or ketone on a polymer chain to form a hydrazone linkage.

G cluster_0 Polymer Chain cluster_1 This compound (Analogue) P1 Polymer-CHO Reaction + P1->Reaction Crosslinker H₂N-NH-CO-R-PO(NH-NH₂)₂ Crosslinker->Reaction Product Crosslinked Polymer Network Reaction->Product Hydrazone Bond Formation

Caption: Hydrazide-aldehyde/ketone crosslinking reaction.

Comparative Analysis of Evaluation Methods

The selection of a method to evaluate crosslinking density depends on the specific polymer system, the available equipment, and the desired information (e.g., bulk property vs. molecular-level detail). Below is a comparison of the most common techniques.

Method Principle Advantages Disadvantages Typical Data Output
Swelling Studies (Flory-Rehner Theory) Measures the equilibrium swelling of the polymer in a suitable solvent. The crosslinking density is inversely related to the degree of swelling.Simple, low-cost, and widely accessible.Indirect measurement, requires knowledge of the polymer-solvent interaction parameter (χ), can be time-consuming to reach equilibrium.Swelling ratio, molecular weight between crosslinks (Mc), crosslink density (νe).
Rheology / Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the material, such as the storage modulus (G') in the rubbery plateau region, which is directly proportional to the crosslink density.Provides direct measurement of mechanical properties, sensitive to network structure, can be used to monitor gelation kinetics.Requires specialized equipment, can be influenced by physical entanglements, sample geometry is critical.Storage modulus (G'), loss modulus (G''), complex viscosity (η*).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the mobility of polymer chains. Crosslinking restricts chain motion, which can be detected by changes in relaxation times (e.g., T2) or by quantifying the consumption of reactive groups.Provides molecular-level information, can distinguish between chemical and physical crosslinks, non-destructive.Requires expensive equipment and specialized expertise, data analysis can be complex.Chemical shifts, peak integration, relaxation times (T2).

Experimental Data Comparison

The following tables summarize experimental data from studies on hyaluronic acid (HA) hydrogels crosslinked with various hydrazides, illustrating the differences in results obtained from different evaluation methods.

Table 1: Comparison of Crosslinking Density from Swelling and Rheology

Polymer SystemCrosslinkerMethodCrosslink Density (mol/m³)Reference System
β-Cyclodextrin NanospongePMDAFlory-Rehner (Swelling)~120 - 450β-CD:PMDA molar ratio dependent[1]
β-Cyclodextrin NanospongePMDARheology~80 - 300β-CD:PMDA molar ratio dependent[1]
Poly(dimethylsiloxane)-SwellingVaries with crosslinker amountPDMS networks[2]
Poly(dimethylsiloxane)-NMRVaries with crosslinker amountPDMS networks[2]

Note: Data is often presented in different units and under varying conditions, making direct numerical comparison across different studies challenging. The trend of Flory-Rehner yielding higher values than rheology is a key takeaway.

Table 2: Mechanical Properties of Hyaluronic Acid Hydrogels with Different Hydrazide Crosslinkers

PolymerCrosslinkerConcentrationStorage Modulus (G')Reference
Aldehyde-modified HAAdipic dihydrazide2% w/v~100 - 300 Pa[3]
Aldehyde-modified HAN,N´,N´´-tris(hexanoylhydrazide-6-yl)phosphoric triamide2% w/v~200 - 500 Pa[3]
Thiol-modified HAPEGDA0.8% total polymer11 - 3500 Pa[4][5]

This data indicates that the branched, phosphorus-containing hydrazide analogue can lead to a higher storage modulus, suggesting a more efficiently crosslinked network compared to the linear adipic dihydrazide at similar concentrations.

Experimental Protocols

Swelling Studies (Equilibrium Swelling Method)

Objective: To determine the crosslinking density based on the Flory-Rehner equation.

Protocol:

  • Prepare disc-shaped samples of the crosslinked polymer of known initial dry weight (Wd).

  • Immerse the samples in a suitable solvent (e.g., phosphate-buffered saline for hydrogels) at a constant temperature.

  • At regular intervals, remove the samples, gently blot the surface to remove excess solvent, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • The swelling ratio (Q) is calculated as Q = Ws / Wd.

  • The volume fraction of the polymer in the swollen gel (ν2,s) is calculated.

  • The crosslinking density (νe) is then calculated using the Flory-Rehner equation, which requires the polymer-solvent interaction parameter (χ).

G A Dry Polymer Sample (Wd) B Immerse in Solvent A->B C Equilibrium Swelling B->C D Measure Swollen Weight (Ws) C->D E Calculate Swelling Ratio (Q) D->E F Apply Flory-Rehner Equation E->F G Crosslinking Density (νe) F->G

Caption: Workflow for swelling studies.

Rheological Analysis

Objective: To determine the crosslinking density from the storage modulus (G').

Protocol:

  • Place a cylindrical sample of the crosslinked polymer between the parallel plates of a rheometer.

  • Perform a frequency sweep at a constant, small strain (within the linear viscoelastic region) and at a constant temperature.

  • Record the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • The crosslinking density (νe) can be calculated from the value of G' in the rubbery plateau region using the theory of rubber elasticity (G' = νe * R * T), where R is the gas constant and T is the absolute temperature.

G A Polymer Sample B Place in Rheometer A->B C Frequency Sweep (constant strain) B->C D Measure G' and G'' C->D E Identify Rubbery Plateau D->E F Calculate Crosslinking Density (νe) E->F

Caption: Workflow for rheological analysis.

NMR Spectroscopy

Objective: To monitor the crosslinking reaction and quantify the degree of crosslinking.

Protocol:

  • Prepare a solution of the polymer and the hydrazide crosslinker in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a ¹H NMR spectrum of the uncrosslinked mixture. Identify the characteristic peaks of the aldehyde/ketone groups on the polymer and the -NH₂ protons of the hydrazide.

  • Initiate the crosslinking reaction (e.g., by adjusting pH or temperature).

  • Acquire ¹H NMR spectra at different time points during the reaction.

  • Monitor the decrease in the integral of the aldehyde/ketone and -NH₂ peaks and the appearance of the new hydrazone (-CH=N-NH-) peak.

  • The degree of crosslinking at a given time can be calculated from the relative integration of these peaks.

G A Polymer + Crosslinker in D₂O B Acquire Initial ¹H NMR A->B C Initiate Crosslinking B->C D Time-course ¹H NMR C->D E Integrate Reactant and Product Peaks D->E F Calculate Degree of Crosslinking E->F

Caption: Workflow for NMR analysis of crosslinking.

Conclusion

The evaluation of crosslinking density in polymers crosslinked with this compound or its analogues can be effectively performed using swelling studies, rheology, and NMR spectroscopy.

  • Swelling studies offer a simple and accessible method for estimating crosslinking density, though it is an indirect measurement.

  • Rheology provides a more direct measure of the mechanical consequences of the crosslinked network and is highly sensitive to network structure.

  • NMR spectroscopy offers detailed molecular-level insights into the crosslinking process and the final network structure.

The choice of method should be guided by the specific research question and available resources. For a comprehensive understanding of the polymer network, a combination of these techniques is often most powerful. The use of branched, phosphorus-containing hydrazides shows promise for creating more robustly crosslinked hydrogels, as evidenced by their impact on mechanical properties.

References

structure-activity relationship (SAR) studies of phosphonous dihydrazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of organophosphorus hydrazide and hydrazone derivatives reveals their significant potential in the development of novel therapeutic agents. While specific data on phosphonous dihydrazides is limited in the current literature, a broader examination of related organophosphorus compounds containing hydrazide and hydrazone moieties provides valuable insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide compares the biological activities of various derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

Anticancer Activity of Organophosphorus Hydrazone Derivatives

The cytotoxic effects of novel N-acyl hydrazone compounds have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. The antiproliferative activity is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Anticancer Activity of N-Acyl Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
7a MCF-7 (Breast)25.41 ± 0.82> 20.07[1]
PC-3 (Prostate)57.33 ± 0.92> 8.88[1]
7d MCF-7 (Breast)7.52 ± 0.32> 67.84[1]
PC-3 (Prostate)10.19 ± 0.52> 49.97[1]
12 HL-60 (Leukemia)< 0.06-[2]
K-562 (Leukemia)0.03-[2]
MCF-7 (Breast)0.23-[2]
14 HL-60 (Leukemia)< 0.06-[2]
K-562 (Leukemia)0.05-[2]
MCF-7 (Breast)0.23-[2]
20 59 Human Cancer Cell Lines (Mean GI50)0.26-[3]

IC50: The concentration of a drug that gives half-maximal response. A lower IC50 value indicates a more potent compound. SI: Selectivity Index, calculated as the ratio of the IC50 value in a non-cancer cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. GI50: The concentration of a drug that inhibits the growth of cells by 50%.

The data indicates that certain N-acyl hydrazone derivatives, such as compound 7d , exhibit high potency and selectivity against breast and prostate cancer cell lines.[1] Furthermore, salicylaldehyde hydrazones 12 and 14 show exceptionally high activity against leukemia and breast cancer cell lines, with IC50 values in the nanomolar range.[2] Compound 20 , a hydrazone with a 4-methylsulfonylbenzene scaffold, demonstrated broad-spectrum antitumor activity against a panel of 59 human cancer cell lines.[3]

Antimicrobial Activity of Organophosphorus Hydrazide and Hydrazone Derivatives

Several studies have investigated the antimicrobial properties of hydrazide-hydrazone derivatives, including those containing phosphorus, against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
3 S. aureus0.39 ± 0.02[4]
E. coli1.56 ± 0.02[4]
15 S. aureus ATCC 65381.95[4]
S. epidermidis ATCC 122281.95[4]
28 S. aureus ATCC 259231.95[5]
E. faecalis ATCC 2921215.62[5]
3a M. tuberculosis H37Rv3.1 - 12.5[6]
4a M. tuberculosis H37Rv3.1[6]
2 E. coli6.25[7]
S. aureus12.5[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The results highlight that hydrazide-hydrazone derivatives can exhibit potent antibacterial activity. For instance, compound 3 , a quinoline derivative, showed very low MIC values against both Gram-positive and Gram-negative bacteria.[4] Compounds 15 and 28 also demonstrated significant activity against Staphylococcus species.[4][5] Notably, compounds 3a and 4a , containing a nitrofuran system, displayed strong tuberculostatic activity.[6]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 540-590 nm.[8] The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds 24h Incubation Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent 24-72h Incubation Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 1-4h Incubation Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using broth microdilution or agar dilution methods.[11][12]

  • Preparation of Dilutions: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[13]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).[12][13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][14]

MIC_Assay_Workflow cluster_mic MIC Assay Workflow Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Bacterial Suspension Inoculate with Bacterial Suspension Prepare Serial Dilutions of Compound->Inoculate with Bacterial Suspension Incubate Plate Incubate Plate Inoculate with Bacterial Suspension->Incubate Plate Observe for Growth (Turbidity) Observe for Growth (Turbidity) Incubate Plate->Observe for Growth (Turbidity) Determine MIC Determine MIC Observe for Growth (Turbidity)->Determine MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship Insights

Based on the available data, some general SAR trends for organophosphorus hydrazone derivatives can be inferred:

  • Anticancer Activity: The presence of specific substituents on the aromatic rings of the hydrazone moiety significantly influences cytotoxicity. For instance, in the N-acyl hydrazone series, a 4-chloro substitution on the phenyl ring (compound 7d ) led to a marked increase in activity and selectivity.[1] In salicylaldehyde hydrazones, the position of the methoxy group was crucial, with derivatives showing potent activity in the nanomolar range.[2]

  • Antimicrobial Activity: The nature of the heterocyclic ring system and the substituents on the phenyl rings play a key role in determining the antimicrobial spectrum and potency. The presence of a quinoline nucleus (compound 3 ) or a nitrofuran moiety (compounds 3a and 4a ) appears to be favorable for antibacterial and tuberculostatic activity, respectively.[4][6]

SAR_Overview cluster_sar General SAR Observations Core_Structure Organophosphorus Hydrazone Core Substituents Substituents on Aromatic Rings Core_Structure->Substituents Heterocycles Heterocyclic Moieties (e.g., Quinoline, Nitrofuran) Core_Structure->Heterocycles Biological_Activity Enhanced Biological Activity (Anticancer, Antimicrobial) Substituents->Biological_Activity Heterocycles->Biological_Activity

Caption: Key structural features influencing the biological activity of organophosphorus hydrazones.

References

A Comparative Analysis of Phosphonic Dihydrazide and Adipic Acid Dihydrazide in Bioconjugation and Crosslinking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical for the efficacy and stability of their molecular constructs. This guide provides a comparative overview of the theoretical reactivity and functional characteristics of phosphonic dihydrazide and the widely-used adipic acid dihydrazide. Due to the limited direct experimental data on phosphonous dihydrazide, this comparison will focus on phosphonic dihydrazide, a closely related and more documented analogue.

This analysis is based on the fundamental principles of the electronic properties of their respective core structures and the known reactivity of the hydrazide functional group. Adipic acid dihydrazide (ADH) serves as a benchmark due to its extensive use and well-characterized performance in various applications, including as a hardener for epoxy resins and a crosslinker for water-based emulsions.[1]

Comparative Overview of Physicochemical Properties

A direct comparison of the experimentally determined properties of phosphonic dihydrazide and adipic acid dihydrazide is challenging due to the scarcity of literature on the former. However, we can extrapolate some key differences based on the core functional groups.

PropertyPhosphonic Dihydrazide (Theoretical)Adipic Acid DihydrazideReference
Core Structure Phosphonic Acid DerivativeCarboxylic Acid Derivative
Molecular Formula R-P(O)(NHNH₂)₂C₆H₁₄N₄O₂[2]
Molecular Weight Varies with 'R' group174.20 g/mol [2]
Acidity of Core Acid Phosphonic acids are generally more acidic than carboxylic acids.Adipic acid is a dicarboxylic acid.[3][4]
Electronic Effect The phosphonic acid group is more electron-withdrawing than a carboxylic acid group in its neutral form.The carboxyl group is electron-withdrawing.[1]

Reactivity and Performance Comparison

The primary reactive moiety in both molecules is the hydrazide group (-CONHNH₂), which readily reacts with aldehydes and ketones to form stable hydrazone linkages. The reactivity of this group is influenced by the electronic nature of the central backbone to which it is attached.

Theoretical Reactivity of Phosphonic Dihydrazide:

The phosphonic acid group is known to be more electron-withdrawing than the carboxylic acid group in its neutral state.[1] This stronger inductive effect is expected to decrease the electron density on the carbonyl carbon of the hydrazide group in phosphonic dihydrazide. A lower electron density on the carbonyl carbon would, in turn, reduce the nucleophilicity of the terminal amino group (-NH₂) of the hydrazide. This suggests that phosphonic dihydrazide may exhibit a more controlled or slightly attenuated reactivity compared to adipic acid dihydrazide in nucleophilic addition reactions.

Established Reactivity of Adipic Acid Dihydrazide:

Adipic acid dihydrazide is a well-established homobifunctional crosslinker. Its reactivity is primarily utilized in reactions with aldehydes, for instance, to crosslink periodate-oxidized carbohydrates. The nucleophilicity of its amine functional group facilitates these reactions.[3]

Experimental Protocols

General Experimental Protocol for Glycoprotein Crosslinking:

This protocol outlines the fundamental steps for crosslinking a glycoprotein using either phosphonic dihydrazide or adipic acid dihydrazide.

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution.

    • Incubate the reaction in the dark (e.g., for 30 minutes at room temperature).

    • Quench the reaction by adding a quenching solution (e.g., glycerol).

    • Remove excess periodate and by-products by dialysis or using a desalting column.

  • Crosslinking Reaction:

    • Add the dihydrazide crosslinker (phosphonic dihydrazide or adipic acid dihydrazide) to the oxidized glycoprotein solution.

    • Adjust the pH of the reaction mixture to the optimal range for hydrazone formation (typically pH 5-7).

    • Incubate the reaction mixture (e.g., for 2 hours at room temperature or overnight at 4°C).

  • Purification:

    • Remove excess crosslinker and by-products by dialysis or size-exclusion chromatography.

  • Analysis:

    • Confirm the crosslinking by techniques such as SDS-PAGE, mass spectrometry, or Western blotting.

Visualizing the Reaction Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a dihydrazide crosslinking experiment and the theoretical comparison of reactivity.

G cluster_workflow Experimental Workflow: Glycoprotein Crosslinking Glycoprotein Glycoprotein Oxidation Oxidation Glycoprotein->Oxidation NaIO₄ Purification_1 Purification_1 Oxidation->Purification_1 Desalting Crosslinking Crosslinking Purification_1->Crosslinking Dihydrazide Purification_2 Purification_2 Crosslinking->Purification_2 Dialysis/SEC Analysis Analysis Purification_2->Analysis SDS-PAGE/MS

Caption: General workflow for crosslinking glycoproteins using a dihydrazide.

G cluster_reactivity Theoretical Reactivity Comparison Phosphonic_Acid_Group Phosphonic Acid Group (More Electron-Withdrawing) Hydrazide_Nucleophilicity_P Reduced Hydrazide Nucleophilicity Phosphonic_Acid_Group->Hydrazide_Nucleophilicity_P Carboxylic_Acid_Group Carboxylic Acid Group (Less Electron-Withdrawing) Hydrazide_Nucleophilicity_A Standard Hydrazide Nucleophilicity Carboxylic_Acid_Group->Hydrazide_Nucleophilicity_A Reactivity_P Potentially More Controlled Reactivity Hydrazide_Nucleophilicity_P->Reactivity_P Reactivity_A Established Reactivity Hydrazide_Nucleophilicity_A->Reactivity_A

Caption: Theoretical influence of the core acid group on hydrazide reactivity.

Conclusion

While adipic acid dihydrazide remains a reliable and well-documented crosslinking agent, the theoretical properties of phosphonic dihydrazide suggest it may offer a more controlled reactivity profile due to the stronger electron-withdrawing nature of the phosphonic acid core. This could be advantageous in applications requiring finer control over the crosslinking kinetics or where a less reactive nucleophile is desired to minimize side reactions. Further experimental investigation into the synthesis and reactivity of phosphonic dihydrazide is warranted to validate these theoretical considerations and explore its potential as a novel tool for bioconjugation and materials science.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Phosphonous Dihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Phosphonous dihydrazide, a compound containing both reactive phosphorus and hydrazide functional groups, requires careful consideration for its disposal due to its potential hazards. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, drawing upon established protocols for related hazardous compounds.

ALWAYS consult the specific Safety Data Sheet (SDS) for this compound if available before proceeding with any handling or disposal procedures. In the absence of a specific SDS, the following guidelines for related compounds should be followed with extreme caution.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Compounds containing hydrazide moieties are often reactive and may be carcinogenic. Organophosphorus compounds can be corrosive and toxic to aquatic life.[1] Therefore, stringent safety precautions are necessary.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.[2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2]

II. Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep the material, avoiding dust generation.

  • Neutralize (if safe to do so): For small spills, a dilute solution of sodium hypochlorite can be cautiously used to oxidize the hydrazide component.[3] However, this reaction can be exothermic and may produce hazardous byproducts, so it should only be performed by trained personnel.[4]

  • Collect and Package: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

III. Step-by-Step Disposal Procedure

The primary goal of this compound disposal is to neutralize its reactivity and toxicity before it is collected by a certified hazardous waste disposal service.

Method 1: Chemical Neutralization (for small quantities)

This protocol is adapted from general procedures for the neutralization of hydrazide compounds.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste.

  • Neutralizing Agent: Slowly add a neutralizing agent. Two common options are:

    • Sodium Hypochlorite: Add a dilute solution of sodium hypochlorite (less than 5% available chlorine) dropwise with constant stirring.[5] The reaction should be monitored for any signs of excessive heat generation. The optimal pH for this reaction is between 5 and 8.[5]

    • 2-Ketoglutaric Acid: This has been shown to be a safe and effective method for neutralizing hydrazine compounds, producing environmentally benign products.[4]

  • Monitoring: Monitor the reaction to ensure it has gone to completion. This may involve testing for the absence of the hydrazide functional group using appropriate analytical methods.

  • pH Adjustment: After neutralization, adjust the pH of the solution to be between 6 and 8 using a dilute acid or base as needed.

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.

Method 2: Direct Disposal (for larger quantities or when neutralization is not feasible)

  • Packaging: Carefully place the this compound waste in its original container or a compatible, well-sealed, and clearly labeled waste container.

  • Labeling: The label must include:

    • "HAZARDOUS WASTE"[2]

    • The chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive," "Reactive").[2]

  • Storage: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for pickup by a licensed environmental waste management company.[1][6][7]

IV. Quantitative Data for Related Compounds

As no specific data for this compound was found, the following table summarizes information for related compounds to provide context on potential hazards.

Compound Class/ExampleCAS NumberMolecular Weight ( g/mol )Potential HazardsDisposal Recommendations
Phosphonic Acid Derivative ProprietaryNot AvailableCauses serious eye damage and severe skin burns. May cause an allergic skin reaction.[6]Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]
Phosphonic acid, bis(1-methylethyl) ester 1809-20-7Not AvailableHarmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant.[7]
P,P-Diphenylphosphinic hydrazide 6779-66-4232.22Safety and toxicity information not explicitly detailed in the provided search result.Consult specific safety data.
Adipic acid dihydrazide 1071-93-8174.20Used as a cross-linking agent and hardener.[8][9] Specific hazards not detailed in search results.Consult specific safety data.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Path Selection cluster_neutralization In-Lab Neutralization cluster_direct_disposal Direct Disposal cluster_final Final Disposal start Start: this compound Waste sds_check Is a specific SDS available? start->sds_check follow_sds Follow SDS instructions for disposal. sds_check->follow_sds Yes assess_hazards Assess hazards based on related compounds (hydrazides, organophosphorus). sds_check->assess_hazards No end End of Process follow_sds->end quantity_check Is the quantity small and manageable for in-lab neutralization? assess_hazards->quantity_check neutralize Perform chemical neutralization in a fume hood using appropriate PPE. quantity_check->neutralize Yes package_waste Securely package and label as hazardous waste. quantity_check->package_waste No verify_neutralization Verify completion of neutralization. neutralize->verify_neutralization verify_neutralization->neutralize Incomplete adjust_ph Adjust pH to neutral (6-8). verify_neutralization->adjust_ph Complete collect_waste Collect for professional disposal. adjust_ph->collect_waste store_waste Store in a designated hazardous waste area. package_waste->store_waste store_waste->collect_waste collect_waste->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.